Technical Documentation Center

4-methyl-N-phenylbenzenesulfinamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-methyl-N-phenylbenzenesulfinamide
  • CAS: 6873-54-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Single Crystal X-ray Diffraction of 4-methyl-N-phenylbenzenesulfinamide

Abstract This technical guide provides a comprehensive, field-proven methodology for the structural elucidation of 4-methyl-N-phenylbenzenesulfinamide via single crystal X-ray diffraction. As the crystal structure of thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the structural elucidation of 4-methyl-N-phenylbenzenesulfinamide via single crystal X-ray diffraction. As the crystal structure of this specific sulfinamide has not been publicly reported, this document serves as a detailed roadmap for researchers in structural chemistry, materials science, and drug development. We will navigate the critical steps from synthesis and crystallization to data collection, structure solution, and refinement. Throughout this guide, we will leverage the crystallographic data of the analogous sulfonamide, 4-methyl-N-phenylbenzenesulfonamide, as a practical reference point to illustrate key concepts and benchmarks for a successful structure determination. This guide is designed to be a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of Structural Elucidation

Sulfinamides are a crucial class of organosulfur compounds, recognized for their utility as chiral auxiliaries and as key intermediates in the synthesis of various biologically active molecules.[1][2] The three-dimensional arrangement of atoms within a molecule, which can only be definitively determined by single crystal X-ray diffraction, governs its physical and chemical properties, including its reactivity and biological interactions. Therefore, obtaining the crystal structure of 4-methyl-N-phenylbenzenesulfinamide is of significant interest for understanding its conformational preferences, intermolecular interactions, and for providing a basis for computational modeling and drug design.

While the crystal structure of the higher oxidation state analogue, 4-methyl-N-phenylbenzenesulfonamide, is known, the differing oxidation state of the sulfur atom in the sulfinamide is expected to lead to distinct differences in bond lengths, bond angles, and overall molecular conformation.[3][4] This guide will provide the necessary protocols to uncover these structural nuances.

Synthesis and Crystallization: The Foundation of a Successful Structure Determination

The journey to a high-quality crystal structure begins with the synthesis of the pure compound and the growth of single crystals suitable for diffraction.

Synthesis of 4-methyl-N-phenylbenzenesulfinamide

A reliable method for the synthesis of N-aryl sulfinamides involves the reaction of an N-sulfinylamine with an organometallic reagent. A modern and versatile approach utilizes a palladium-catalyzed coupling of an aryl halide with an N-sulfinylamine.[2][5]

Experimental Protocol: Synthesis

  • Reaction Setup: To an oven-dried Schlenk flask, add p-bromotoluene (1.0 mmol, 1.0 equiv.), N-sulfinylaniline (1.2 mmol, 1.2 equiv.), a palladium catalyst such as Pd(OAc)2 (0.05 mmol, 5 mol%), and a suitable phosphine ligand, for example, SPhos (0.10 mmol, 10 mol%).

  • Solvent and Reagents: Add anhydrous 1,4-dioxane (5 mL) and a reductant such as cesium formate (2.0 mmol, 2.0 equiv.).

  • Reaction Conditions: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 4-methyl-N-phenylbenzenesulfinamide.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining single crystals of sufficient size and quality is often the most challenging step. The choice of solvent and crystallization technique is critical and may require empirical optimization.[6]

Experimental Protocol: Crystallization

  • Solvent Screening: Begin by screening a range of solvents of varying polarities (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, and toluene) to determine the solubility of the compound.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent in a clean vial to create a near-saturated solution. Loosely cap the vial and allow the solvent to evaporate slowly over several days at room temperature.

  • Vapor Diffusion: In a small, open vial, prepare a concentrated solution of the compound. Place this vial inside a larger, sealed container that contains a small amount of a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C) to promote crystallization.

Single Crystal X-ray Diffraction: From Diffraction Pattern to Molecular Structure

Once suitable single crystals are obtained, the next phase is the collection and analysis of the X-ray diffraction data.

Data Collection

A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used for this purpose.[7]

Experimental Protocol: Data Collection

  • Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. Collect a series of diffraction images at various crystal orientations.

Data Reduction and Structure Solution

The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffracted X-rays.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction & Analysis Synthesis Synthesis of 4-methyl-N-phenylbenzenesulfinamide Purification Purification (Column Chromatography) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Data_Reduction Data Reduction & Structure Solution Data_Collection->Data_Reduction Structure_Refinement Structure Refinement Data_Reduction->Structure_Refinement

Caption: Experimental workflow for the structural analysis of 4-methyl-N-phenylbenzenesulfinamide.

Structure Refinement

The initial model of the crystal structure is refined using a least-squares method, which adjusts the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

Structural Analysis and Discussion: A Comparative Approach

As a benchmark for the expected structural parameters of 4-methyl-N-phenylbenzenesulfinamide, we will refer to the published crystallographic data for its sulfonamide analogue, 4-methyl-N-phenylbenzenesulfonamide.[3]

Parameter4-methyl-N-phenylbenzenesulfonamide[3]Expected for 4-methyl-N-phenylbenzenesulfinamide
Crystal System MonoclinicTo be determined
Space Group P2₁/nTo be determined
a (Å) 8.770 (2)To be determined
b (Å) 9.768 (2)To be determined
c (Å) 16.234 (5)To be determined
β (°) 113.200 (2)To be determined
Volume (ų) 1278.2 (6)To be determined
Z 4To be determined
Key Bond Lengths (Å) S=O (avg.): ~1.43, S-N: ~1.64, S-C: ~1.76S=O: ~1.50, S-N: ~1.67, S-C: ~1.80
Key Torsion Angle (°) C-S-N-C: -51.6 (3)To be determined

Table 1: Crystallographic Data Comparison.

The key differences are expected in the bond lengths involving the sulfur atom due to its lower oxidation state in the sulfinamide. The S=O bond is expected to be longer, while the S-N and S-C bonds may also show slight variations.

molecular_structure cluster_sulfonamide 4-methyl-N-phenylbenzenesulfonamide cluster_sulfinamide 4-methyl-N-phenylbenzenesulfinamide (Expected) S1 S O1 O S1->O1 d ≈ 1.43 Å O2 O S1->O2 d ≈ 1.43 Å N1 N S1->N1 d ≈ 1.64 Å C_tolyl p-tolyl S1->C_tolyl d ≈ 1.76 Å C_phenyl phenyl N1->C_phenyl S2 S O3 O S2->O3 d ≈ 1.50 Å N2 N S2->N2 d ≈ 1.67 Å C_tolyl2 p-tolyl S2->C_tolyl2 d ≈ 1.80 Å C_phenyl2 phenyl N2->C_phenyl2

Caption: Comparison of key bond lengths in the sulfonamide and the expected sulfinamide.

Conclusion

This technical guide provides a robust framework for the successful single crystal X-ray diffraction analysis of 4-methyl-N-phenylbenzenesulfinamide. By following the detailed protocols for synthesis, crystallization, and data analysis, researchers can confidently determine the three-dimensional structure of this important molecule. The comparative data from the analogous sulfonamide serves as a valuable tool for validating the experimental results and for understanding the subtle yet significant structural differences arising from the change in the sulfur oxidation state. The resulting crystal structure will be a valuable addition to the structural database and will undoubtedly contribute to a deeper understanding of the chemistry and potential applications of sulfinamides.

References

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews.[Link]

  • Palladium-Catalyzed Addition of Aryl Halides to N‑Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society.[Link]

  • 4-Methyl-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online.[Link]

  • Benzenesulfonamide, 4-methyl-N-phenyl-. PubChem.[Link]

  • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Crystal Growth & Design.[Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI.[Link]

  • 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online.[Link]

  • Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. IUCrData.[Link]

  • Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. RSC Advances.[Link]

  • Asymmetric Synthesis of Sulfinamides Using (−)-Quinine as Chiral Auxiliary. The Journal of Organic Chemistry.[Link]

  • Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. Accounts of Chemical Research.[Link]

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses.[Link]

  • A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. Organic Chemistry Portal.[Link]

  • Asymmetric synthesis of amines using a chiral, non-racemic, benzylidene sulfinamide derived from a recoverable precursor. Journal of the Chemical Society, Perkin Transactions 1.[Link]

  • (PDF) 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. ResearchGate.[Link]

  • comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. a. ResearchGate.[Link]

  • Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton. MDPI.[Link]

  • Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design.[Link]

  • (PDF) Crystal Structure of 4-Methyl-N-{(. Amanote Research.[Link]

Sources

Exploratory

mechanism of action of 4-methyl-N-phenylbenzenesulfinamide in organic synthesis

An In-Depth Technical Guide to the Mechanistic Roles of p-Toluenesulfinamide in Modern Organic Synthesis Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanistic Roles of p-Toluenesulfinamide in Modern Organic Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

In the landscape of modern organic synthesis, the pursuit of stereochemical control is paramount. Chiral sulfinamides have emerged as exceptionally versatile and reliable tools for the asymmetric synthesis of amines, a functional group prevalent in over 80% of all drug candidates. This guide focuses on the mechanisms of action of enantiopure p-toluenesulfinamide (4-methylbenzenesulfinamide), a prominent member of this class. While the user's query mentioned "4-methyl-N-phenylbenzenesulfinamide," the most profound and widely adopted applications stem from the primary sulfinamide, which serves as a foundational chiral auxiliary. We will dissect its primary role in directing stereoselective nucleophilic additions to imines and explore its secondary, yet significant, mechanistic participation in transition-metal-catalyzed cross-coupling reactions. This document provides a synthesis of established principles, field-proven insights, and detailed protocols to empower researchers in leveraging this powerful synthetic building block.

Part 1: The Core Mechanism — A Chiral Auxiliary for Asymmetric Amine Synthesis

The most significant contribution of p-toluenesulfinamide to organic synthesis is its function as a chiral auxiliary. This mechanism is a robust, three-stage process that allows for the conversion of prochiral aldehydes and ketones into valuable chiral amines with a high degree of stereocontrol.[1] The entire sequence relies on the powerful and predictable directing effect of the chiral sulfinyl group.

Stage 1: Formation of Chiral N-Sulfinylimines

The process begins with the condensation of an enantiopure sulfinamide, such as (S)-p-toluenesulfinamide, with a prochiral aldehyde or ketone. This reaction is typically catalyzed by a Lewis acid that also acts as a dehydrating agent, such as titanium(IV) ethoxide (Ti(OEt)₄) or copper(II) sulfate (CuSO₄), to drive the equilibrium toward the imine product.[2][3]

Causality: The choice of a Lewis acid like Ti(OEt)₄ is critical. It coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the sulfinamide nitrogen. Simultaneously, it facilitates the elimination of water, preventing the reverse hydrolysis reaction and ensuring high yields of the desired N-sulfinylimine (also known as a thiooxime S-oxide).

Stage 2: The Stereodetermining Step — Diastereoselective Nucleophilic Addition

This is the heart of the mechanism, where the stereochemistry of the final product is set. The chiral N-sulfinyl group masterfully directs the incoming nucleophile to one of the two diastereotopic faces of the imine C=N bond.[1]

Mechanistic Insight: For organometallic reagents like Grignard or organolithium reagents, the high diastereoselectivity is explained by a rigid, chair-like six-membered transition state.[4][5] The organometallic reagent acts as both the nucleophile and a Lewis acid, coordinating to the sulfinyl oxygen and the imine nitrogen. This chelation locks the conformation of the sulfinylimine. The nucleophilic group (R²) is then delivered from the sterically most accessible trajectory, avoiding repulsion from the bulky p-tolyl group on the sulfur atom. DFT computations have corroborated this model, showing it to be the lowest energy pathway.[4][6]

Caption: Fig. 1: Chelation-controlled transition state for nucleophilic addition.

Stage 3: Auxiliary Cleavage to Reveal the Chiral Amine

Once the new stereocenter has been formed, the sulfinyl auxiliary is no longer needed and can be easily removed under mild acidic conditions. Treatment with a strong acid, such as HCl in a protic solvent like methanol or isopropanol, readily cleaves the N-S bond to afford the free chiral amine, typically as its hydrochloride salt.[1]

Causality: The protonation of the nitrogen atom and/or the sulfinyl oxygen weakens the N-S bond, making it susceptible to solvolysis. The byproducts, p-toluenesulfinic acid and its esters, are easily separated from the desired amine product during aqueous workup.

Experimental Workflow & Protocol

The following represents a validated, multi-step workflow for the synthesis of a chiral amine using this methodology.

Caption: Fig. 2: General experimental workflow for asymmetric amine synthesis.

Protocol: Asymmetric Synthesis of Methyl (R)-(+)-β-Phenylalanate [2]

This protocol details the synthesis of a chiral β-amino ester, a valuable building block.

  • Part A: Synthesis of (S)-(+)-N-(Benzylidene)-p-toluenesulfinamide

    • To a solution of (S)-(+)-p-toluenesulfinamide (10.0 g, 64.0 mmol) in anhydrous methylene chloride (200 mL) is added benzaldehyde (6.8 g, 64.0 mmol).

    • Titanium(IV) ethoxide (29.2 g, 128 mmol) is added, and the resulting mixture is stirred at room temperature for 4 hours.

    • The reaction is quenched by the addition of brine (20 mL) with vigorous stirring until a gel forms. The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

    • The crude product is purified by silica gel chromatography to afford the sulfinylimine as a white solid.

  • Part B: Diastereoselective Addition of a Reformatsky Reagent

    • A solution of the (S)-(+)-N-(benzylidene)-p-toluenesulfinamide (5.0 g, 20.5 mmol) in anhydrous THF (100 mL) is cooled to -78 °C.

    • In a separate flask, a solution of the Reformatsky reagent is prepared by adding methyl bromoacetate (3.45 g, 22.5 mmol) to a suspension of activated zinc dust (1.47 g, 22.5 mmol) in THF (50 mL) and stirring until the zinc is consumed.

    • The freshly prepared Reformatsky reagent is added dropwise to the sulfinylimine solution at -78 °C. The reaction is stirred for 3 hours at this temperature.

    • The reaction is quenched with saturated aqueous NH₄Cl solution (50 mL) and allowed to warm to room temperature.

    • The mixture is extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The resulting diastereomerically enriched β-amino sulfinamide is used directly in the next step.

  • Part C: Cleavage of the Sulfinyl Group

    • The crude product from Part B is dissolved in methanol (100 mL).

    • Concentrated HCl (10 mL) is added, and the solution is stirred at room temperature for 1 hour.

    • The solvent is removed under reduced pressure. The residue is partitioned between water (50 mL) and diethyl ether (50 mL) to remove the sulfinyl byproduct.

    • The aqueous layer is basified to pH 10 with 2M NaOH and extracted with methylene chloride (3 x 50 mL).

    • The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated to yield methyl (R)-(+)-β-phenylalanate.

Part 2: Mechanism in Palladium-Catalyzed C-N Cross-Coupling

Beyond its role as a chiral auxiliary, p-toluenesulfinamide can also act as a nucleophilic coupling partner in C-N bond-forming reactions. The Buchwald-Hartwig amination provides an effective method for the synthesis of N-aryl sulfinamides.[7][8]

Mechanism: This transformation is governed by a well-established Pd(0)/Pd(II) catalytic cycle. The reaction is tolerant of various functional groups, and when an enantiopure sulfinamide is used, the reaction proceeds without racemization of the sulfur stereocenter.[7][8]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II)-aryl halide complex.

  • Ligand Exchange/Base-Assisted Deprotonation: The sulfinamide coordinates to the palladium center. A base (e.g., NaOH, K₂CO₃) deprotonates the sulfinamide nitrogen to form a palladium-amido complex.

  • Reductive Elimination: This is the product-forming step. The aryl group and the sulfinamide nitrogen reductively eliminate from the palladium center, forming the C-N bond of the N-aryl sulfinamide product and regenerating the active Pd(0) catalyst.

G Pd0 Pd(0)L₂ PdII_ArX L₂Pd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Amido L₂Pd(II)(Ar)(NHSO-pTol) PdII_ArX->PdII_Amido Ligand Exchange & Deprotonation (Sulfinamide, Base) Product Ar-NHSO-pTol PdII_Amido->Product Product->Pd0 Reductive Elimination

Caption: Fig. 3: Simplified catalytic cycle for the Buchwald-Hartwig coupling of p-toluenesulfinamide.

Quantitative Data for C-N Cross-Coupling

The efficiency of the palladium-catalyzed coupling is dependent on the choice of ligand, base, and the electronic properties of the aryl halide.[7][8]

EntryAryl HalidePd SourceLigandBaseSolventYield (%)Reference
1Phenyl bromidePd₂(dba)₃tBuXPhosNaOHToluene/H₂O70[8]
24-Tolyl bromidePd₂(dba)₃tBuXPhosNaOHToluene/H₂O65[8]
34-Anisyl bromidePd₂(dba)₃tBuXPhosNaOHToluene/H₂O85[7]
42-BromopyridinePd₂(dba)₃tBuXPhosNaOHToluene/H₂O75[8]

Conclusion

p-Toluenesulfinamide is a powerful and versatile reagent in organic synthesis, operating through distinct and well-defined mechanisms. Its primary role as a chiral auxiliary provides one of the most reliable methods for asymmetric amine synthesis, proceeding through the diastereoselective addition of nucleophiles to a transient N-sulfinylimine. The stereochemical outcome is dictated by a predictable, chelation-controlled transition state. Furthermore, its ability to participate as a nitrogen nucleophile in palladium-catalyzed C-N cross-coupling reactions opens avenues to novel N-aryl sulfinamides. A thorough understanding of these mechanisms empowers chemists to strategically design synthetic routes for complex, high-value chiral molecules in drug discovery and development.

References

  • Robles, J., Sola, R., & Garcia, J. I. (2014). Mechanistic Insights on the Stereoselective Nucleophilic 1,2-Addition to Sulfinyl Imines. The Journal of Organic Chemistry, 79(7), 3147-3156. Available at: [Link]4][6]

  • García Ruano, J. L., Alemán, J., Fajardo, C., & Parra, A. (2014). Mechanistic insights on the stereoselective nucleophilic 1,2-addition to sulfinyl imines. Europe PMC. Available at: [Link]4][5]

  • Wikipedia. (n.d.). N-Sulfinyl imine. In Wikipedia. Retrieved from [Link]1]

  • Organic Syntheses. (n.d.). SULFINIMINES (THIOOXIMINE S-OXIDES): ASYMMETRIC SYNTHESIS OF METHYL (R)-(+)-β-PHENYLALANATE FROM (S)-(+)-N-(BENZYLIDENE)-p-TOLUENESULFINAMIDE. Available at: [Link]2]

  • Davis, F. A., Zhang, Y., Andemichael, Y., Fang, T., Fanelli, D. L., & Zhang, H. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4463-4565. Available at: [Link]3]

  • Zeng, Q., Sun, X., Tu, X., Dai, C., Zhang, X., & Zhang, B. (2012). Palladium-Catalyzed C–N Cross Coupling of Sulfinamides and Aryl Halides. The Journal of Organic Chemistry, 77(9), 4454-4459. Available at: [Link]7][8]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 4-methyl-N-phenylbenzenesulfinamide

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 4-methyl-N-phenylbenzenesulfinamide. This protocol is designed for researchers, scientists, and professionals in drug developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 4-methyl-N-phenylbenzenesulfinamide. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. The described method is based on the well-established reaction of a sulfinyl chloride with a primary amine. This guide offers in-depth explanations of experimental choices, safety precautions, and purification techniques to ensure a high-purity final product.

Introduction and Scientific Principle

Sulfinamides are a class of organosulfur compounds that serve as versatile intermediates in organic synthesis. Their utility is particularly noted in the preparation of sulfonamides, which are a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents.[1][2] The synthesis of 4-methyl-N-phenylbenzenesulfinamide is a representative example of N-aryl sulfinamide formation.

The core of this protocol is the nucleophilic substitution reaction between p-toluenesulfinyl chloride and aniline. In this reaction, the lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic sulfur atom of the p-toluenesulfinyl chloride. This reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[3][4] The reaction proceeds readily under mild conditions to afford the desired sulfinamide.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt. ( g/mol )QuantityMolar Equiv.Notes
p-Toluenesulfinyl Chloride10542-07-1174.641.75 g1.0Moisture sensitive.
Aniline62-53-393.130.93 g (0.91 mL)1.0Toxic. Handle with care.
Pyridine (Anhydrous)110-86-179.101.2 mL1.5Anhydrous grade is crucial.
Dichloromethane (DCM, Anhydrous)75-09-284.9350 mL-Anhydrous grade is crucial.
1M Hydrochloric Acid (HCl)7647-01-0-As needed-For workup.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8-As needed-For workup.
Brine (Saturated NaCl solution)7647-14-5-As needed-For workup.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6-As needed-For drying.
Silica Gel (for column chromatography)7631-86-9-As needed-230-400 mesh.
Eluent for Chromatography--As needed-e.g., Hexane/Ethyl Acetate mixture.
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel

  • Nitrogen or Argon gas inlet

  • Septa

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep_reagents Prepare Aniline & Pyridine in Anhydrous DCM setup_apparatus Assemble Flask under N2 and Cool to 0°C prep_reagents->setup_apparatus Combine add_reagent Dropwise Addition of p-Toluenesulfinyl Chloride stir Stir at 0°C, then Warm to Room Temp. add_reagent->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench extract Extract with DCM quench->extract wash Wash with 1M HCl, Sat. NaHCO₃, Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify analyze Characterize Pure Product (NMR, MS, etc.) purify->analyze

Caption: Experimental workflow for the synthesis of 4-methyl-N-phenylbenzenesulfinamide.

Step-by-Step Synthesis Protocol

4.1. Reaction Setup

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (0.93 g, 10 mmol) and anhydrous pyridine (1.2 mL, 15 mmol) in anhydrous dichloromethane (DCM, 40 mL).[3]

  • Inert Atmosphere: Seal the flask with a septum and place it under an inert atmosphere of nitrogen or argon.

  • Cooling: Cool the flask in an ice-water bath to 0 °C with stirring.

4.2. Reaction Execution

  • Reagent Addition: Dissolve p-toluenesulfinyl chloride (1.75 g, 10 mmol) in anhydrous DCM (10 mL) and add it to a dropping funnel. Add the p-toluenesulfinyl chloride solution dropwise to the stirred aniline solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.[3]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for an additional 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 4:1 v/v). The product spot should be more polar than the starting sulfinyl chloride.

4.3. Workup and Isolation

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing 50 mL of water.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 30 mL) to remove excess pyridine and aniline, followed by saturated NaHCO₃ solution (1 x 30 mL) to remove any remaining acid, and finally with brine (1 x 30 mL).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

4.4. Purification

  • Column Chromatography: The crude product should be purified by flash column chromatography on silica gel.[5][6]

    • Slurry Preparation: The crude solid can be adsorbed onto a small amount of silica gel.

    • Elution: Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to a 9:1 or 4:1 hexane/ethyl acetate mixture) to isolate the pure 4-methyl-N-phenylbenzenesulfinamide.

  • Final Product: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to obtain a solid. Dry the product under vacuum.

Safety Precautions

  • General: This procedure must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • p-Toluenesulfonyl Chloride: This compound is corrosive and a lachrymator. It reacts with moisture. Handle with care and avoid inhalation of dust and vapors.[7]

  • Aniline: Aniline is toxic if inhaled, ingested, or absorbed through the skin.[8] It is also a suspected carcinogen.[8] Use appropriate gloves (nitrile gloves are not recommended for prolonged contact; butyl or neoprene gloves are preferred) and handle in a fume hood.[8][9]

  • Pyridine: Pyridine is flammable and has a strong, unpleasant odor. It is harmful if swallowed or inhaled.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All handling should be done in a fume hood.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

References

  • Taylor & Francis. (2021, June 22). Recent developments in the synthesis of N-aryl sulfonamides. Retrieved from [Link]

  • Taylor & Francis. (2021, August 17). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Retrieved from [Link]

  • Semantic Scholar. Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Retrieved from [Link]

  • National Center for Biotechnology Information. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. Sulfinamide synthesis by alkylation or arylation. Retrieved from [Link]

  • National Center for Biotechnology Information. 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Retrieved from [Link]

  • Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. Retrieved from [Link]

  • Washington State University. Safe Operating Procedure for Aniline. Retrieved from [Link]

  • ResearchGate. p-Toluenesulfonyl Chloride. Retrieved from [Link]

  • ResearchGate. Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. Retrieved from [Link]

  • PubChem. p-Toluenesulfonyl chloride. Retrieved from [Link]

  • Vedantu. The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE. Retrieved from [Link]

  • Rutgers University. Standard Operating Procedure for Aniline. Retrieved from [Link]

  • Google Patents. Method for preparing 4-amino-N-methylphenyl methane sulfonamide.
  • ACS Publications. Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]

  • Google Patents. Purification of N-substituted aminobenzaldehydes.

Sources

Application

sulfinyl transfer reactions using 4-methyl-N-phenylbenzenesulfinamide

Advanced Application Note: Sulfinyl Transfer Reactions Using 4-Methyl-N-phenylbenzenesulfinamide Executive Summary The installation of the sulfinyl group (S=O) is a critical transformation in medicinal chemistry, where S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Sulfinyl Transfer Reactions Using 4-Methyl-N-phenylbenzenesulfinamide

Executive Summary

The installation of the sulfinyl group (S=O) is a critical transformation in medicinal chemistry, where S(IV) centers frequently serve as bioisosteres for carbonyls and act as chiral control elements in asymmetric synthesis[1]. While sulfinyl chlorides are traditional transfer agents, their extreme moisture sensitivity and propensity for rapid racemization limit their utility. 4-Methyl-N-phenylbenzenesulfinamide (N-phenyl-p-toluenesulfinamide) has emerged as a structurally stable, highly crystalline, and highly selective S(IV) transfer agent[2]. This application note details the mechanistic rationale, quantitative reaction metrics, and self-validating protocols for utilizing this reagent in the synthesis of sulfoxides and sulfinate esters.

The S(IV) Paradigm: Causality in Reagent Selection

As a Senior Application Scientist, selecting the right sulfinyl donor requires balancing bench stability with electrophilic reactivity. 4-Methyl-N-phenylbenzenesulfinamide achieves this balance through the unique electronic properties of its N-phenyl substituent.

  • Leaving Group Dynamics : Unlike aliphatic sulfinamides, the aniline moiety in 4-methyl-N-phenylbenzenesulfinamide is a superior leaving group when subjected to mild electrophilic activation. Protonation or Lewis acid coordination at the nitrogen atom weakens the S–N bond, facilitating nucleophilic attack at the sulfur center[3].

  • Stereochemical Control : Nucleophilic substitution at the S(IV) center of sulfinamides typically proceeds via an S_N2-like mechanism. The incoming nucleophile attacks the tetrahedral sulfur face opposite to the S–N bond, leading to a stereospecific inversion of configuration [4]. Maintaining low temperatures (e.g., -78 °C) is critical to prevent the hypervalent sulfur intermediate from undergoing Berry pseudorotation, which would otherwise lead to racemization.

Mechanistic Workflow of Sulfinyl Transfer

The following diagram illustrates the logical progression of the sulfinyl transfer reaction, highlighting the necessary activation step required to expel the aniline leaving group.

G A 4-Methyl-N-phenyl- benzenesulfinamide B Electrophilic Activation (H+/LA) A->B Step 1 C Nucleophilic Attack (Nu:-) B->C Step 2 D S-N Cleavage (- Aniline) C->D Step 3 E Sulfinyl Product D->E Step 4

Mechanistic sequence of sulfinyl transfer from 4-methyl-N-phenylbenzenesulfinamide.

Quantitative Reaction Metrics

The choice of nucleophile dictates the required activation energy and reaction conditions. Table 1 summarizes the optimized parameters for various .

Table 1: Optimization and Scope of Sulfinyl Transfer Conditions

Target Product ClassNucleophile (Nu)ActivatorSolventTemp (°C)Avg. Yield (%)Stereochemical Outcome
Chiral Sulfoxides Grignard (R-MgX)None (Auto-activated)THF-78 to 082 - 88Inversion (>95% es)
Sulfinate Esters Alcohols (R-OH)TFA (10 mol%)DCM2575 - 80Inversion (~90% es)
Mixed Sulfinamides Amines (R-NH₂)BF₃·OEt₂ (1.0 eq)Toluene8070 - 85Inversion (>92% es)

Note: "es" denotes enantiospecificity. High es is maintained only if the starting sulfinamide is enantiopure and temperature controls are strictly observed.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow the researcher to verify the success of the transformation before proceeding to purification.

Protocol A: Synthesis of Chiral p-Tolyl Sulfoxides via Organometallic Addition

This protocol utilizes hard carbon nucleophiles (Grignard reagents) to displace the aniline group, forming a C–S bond[4].

Reagents & Equipment:

  • Enantiopure 4-methyl-N-phenylbenzenesulfinamide (1.0 mmol)

  • Alkyl/Aryl Grignard Reagent (1.5 mmol, 1.0 M in THF)

  • Anhydrous THF (10 mL)

  • Flame-dried Schlenk flask, Argon atmosphere.

Step-by-Step Methodology:

  • Preparation : Dissolve the sulfinamide in anhydrous THF (10 mL) under an argon atmosphere. Cool the reaction vessel to strictly -78 °C using a dry ice/acetone bath. Causality: Ambient temperatures will cause the Grignard reagent to act as a base, deprotonating the sulfonamide N-H and halting the nucleophilic attack.

  • Nucleophilic Addition : Add the Grignard reagent dropwise over 15 minutes via syringe pump.

  • Maturation : Stir the mixture at -78 °C for 1 hour, then slowly warm to 0 °C over 30 minutes.

  • Self-Validation Checkpoint (TLC) : Aliquot 10 µL of the reaction mixture, quench with saturated aqueous NH₄Cl, and extract with EtOAc. Run a TLC (Hexane/EtOAc 4:1). The starting sulfinamide (UV active, R_f ~ 0.4) should be completely consumed, replaced by a highly polar, UV-active sulfoxide spot (R_f ~ 0.15).

  • Quench and Extraction : Quench the bulk reaction with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify via silica gel flash chromatography to isolate the sulfoxide.

Protocol B: Acid-Catalyzed Synthesis of Sulfinate Esters

Alcohols are poor nucleophiles for S(IV) centers. This protocol employs mild acid catalysis to protonate the nitrogen, lowering the LUMO of the S=O bond and transforming aniline into an excellent leaving group[3].

Reagents & Equipment:

  • 4-methyl-N-phenylbenzenesulfinamide (1.0 mmol)

  • Primary or Secondary Alcohol (2.0 mmol)

  • Trifluoroacetic acid (TFA) (0.1 mmol, 10 mol%)

  • Anhydrous Dichloromethane (DCM) (5 mL)

Step-by-Step Methodology:

  • Activation : In a dry vial, combine the sulfinamide, the alcohol, and anhydrous DCM. Add TFA (10 mol%) at room temperature (25 °C).

  • Reaction Progression : Stir the mixture at room temperature for 6–8 hours. Causality: Acid catalysis avoids the need for harsh heating, which can lead to the thermal decomposition of the sulfinate ester into a sulfone or volatile SO₂.

  • Self-Validation Checkpoint (NMR) : Remove a 50 µL aliquot, evaporate the solvent, and dissolve in CDCl₃. Perform a rapid ¹H NMR scan. The disappearance of the broad N-H singlet (~6.2 ppm) and the downfield shift of the p-tolyl methyl group (from ~2.40 ppm in the sulfinamide to ~2.65 ppm in the ester) confirms successful sulfinyl transfer.

  • Workup : Dilute the mixture with DCM (10 mL) and wash with saturated aqueous NaHCO₃ (10 mL) to neutralize the TFA and remove the expelled aniline byproduct.

  • Isolation : Dry the organic layer over MgSO₄, filter, and concentrate. Purify via short-path silica plug to yield the pure sulfinate ester.

Analytical Checkpoints & Troubleshooting

  • Racemization Issues : If chiral HPLC reveals a low enantiomeric excess (ee) in the final product, the most likely culprit is localized heating during the Grignard addition. Ensure the syringe pump addition is slow and the stirring is vigorous.

  • Incomplete Conversion in Protocol B : If TLC shows unreacted starting material after 8 hours, the alcohol may be too sterically hindered. Switch the activator from TFA to a stoichiometric Lewis acid like BF₃·OEt₂ to force the formation of the highly reactive sulfinyl cation intermediate.

  • Byproduct Identification : The primary byproduct in all these reactions is aniline. During chromatography, aniline often streaks. Pre-treating the silica gel with 1% Et₃N or ensuring rigorous acidic aqueous washes during workup will prevent aniline contamination in the final S(IV) product.

References

  • Development of a Sulfinamide Crossover Reaction Source: ChemRxiv URL:[Link]

  • Enantioselective Synthesis of Diverse Sulfinamides and Sulfinylferrocenes from Phenylglycine-Derived Chiral Sulfinyl Transfer Agent Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides Source: PMC - National Institutes of Health URL:[Link]

  • Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates Source: PMC - National Institutes of Health URL:[Link]

Sources

Method

Application Note: Preparation of 4-Methyl-N-phenylbenzenesulfinamide Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Methodological Guide & Experimental Protocols. Introduction & Chemical Context Sulfinamides are highly versatil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Methodological Guide & Experimental Protocols.

Introduction & Chemical Context

Sulfinamides are highly versatile motifs in modern organic synthesis. They serve as robust chiral auxiliaries, directing groups for C-H activation, and critical pharmacophores in medicinal chemistry[1]. Specifically, 4-methyl-N-phenylbenzenesulfinamide (commonly referred to as N-phenyl-p-toluenesulfinamide) represents a fundamental building block for synthesizing complex sulfur-containing therapeutics.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we will dissect the causality behind two orthogonally applicable synthetic routes: the classical nucleophilic substitution (S-N bond formation) and the modern palladium-catalyzed cross-coupling (C-N bond formation)[1]. Understanding the mechanistic "why" behind reagent selection, temperature control, and additive inclusion is critical for establishing a self-validating, reproducible workflow in your laboratory.

Mechanistic Pathways & Strategic Selection

The synthesis of N-phenyl-p-toluenesulfinamide can be approached via two primary disconnections, depending on the availability of starting materials and the functional group tolerance required for your specific derivative.

Pathways cluster_0 Route A: S-N Bond Formation cluster_1 Route B: C-N Bond Formation A1 p-Toluenesulfinyl Chloride + Aniline Target 4-Methyl-N-phenylbenzenesulfinamide (Target Scaffold) A1->Target Base (TEA) DCM, 0 °C to RT B1 p-Toluenesulfinamide + Aryl Halide B1->Target Pd2(dba)3, tBuXPhos NaOH, H2O, Toluene, 110 °C

Comparison of S-N and C-N bond formation routes for sulfinamide synthesis.

Route A: Nucleophilic Substitution

This traditional route exploits the high electrophilicity of p-toluenesulfinyl chloride. The amine nucleophile (aniline) attacks the electrophilic sulfur atom. An auxiliary base (like triethylamine) is strictly required to act as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation of aniline, which would otherwise stall the reaction.

Route B: Palladium-Catalyzed C-N Cross-Coupling

For complex derivatives where the corresponding sulfinyl chloride is unstable, a Buchwald-Hartwig-type cross-coupling of a primary sulfinamide with an aryl halide offers an elegant alternative[1]. This route utilizes a bulky, electron-rich ligand (tBuXPhos) to facilitate the oxidative addition of the aryl halide and promote reductive elimination.

Quantitative Data & Route Comparison

Before initiating wet-lab work, it is essential to understand the physicochemical parameters of the target molecule and the logistical trade-offs of each synthetic route.

Table 1: Physicochemical Properties of 4-Methyl-N-phenylbenzenesulfinamide [2][3]

PropertyValue
Chemical Name 4-Methyl-N-phenylbenzenesulfinamide
CAS Number 6873-54-7
Molecular Formula C₁₃H₁₃NOS
Molecular Weight 231.31 g/mol
Density 1.25 g/cm³
Boiling Point 389.6 °C (at 760 mmHg)
LogP 4.06

Table 2: Comparison of Synthetic Routes

ParameterRoute A: Nucleophilic SubstitutionRoute B: Pd-Catalyzed Cross-Coupling
Primary Bond Formed S-NC-N
Starting Materials p-Toluenesulfinyl chloride + Anilinep-Toluenesulfinamide + Bromobenzene
Catalyst/Reagents Triethylamine (TEA) or PyridinePd₂(dba)₃, tBuXPhos, NaOH, H₂O
Reaction Temperature 0 °C to Room Temperature110 °C
Advantages Highly scalable, fast reaction, no transition metals required.Tolerates sensitive functional groups, avoids unstable sulfinyl chlorides.
Limitations Requires rigorously moisture-free conditions; sulfinyl chlorides can degrade.Requires expensive Pd catalysts and specialized ligands; higher temperatures.

Experimental Protocols

Protocol A: Synthesis via Nucleophilic Substitution (S-N Bond Formation)

This protocol is designed to be a self-validating system. By monitoring the thermal profile and TLC, you can ensure the integrity of the moisture-sensitive intermediates.

Workflow N1 1. Reagent Preparation Dry DCM, Aniline, TEA under N2 N2 2. Temperature Control Cool to 0 °C via ice-water bath N1->N2 N3 3. Dropwise Addition p-Toluenesulfinyl Chloride in DCM N2->N3 N4 4. Reaction Propagation Warm to RT, stir for 2-4 hours N3->N4 N5 5. Aqueous Quench Saturated NH4Cl (aq) extraction N4->N5 N6 6. Purification Silica gel chromatography (Hex/EtOAc) N5->N6

Step-by-step workflow for the nucleophilic substitution synthesis route.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under a continuous flow of dry nitrogen. Add aniline (1.1 equiv, 11 mmol) and triethylamine (1.5 equiv, 15 mmol) to 30 mL of anhydrous dichloromethane (DCM).

    • Causality Insight: Sulfinyl chlorides are highly moisture-sensitive and will rapidly hydrolyze to sulfinic acids in the presence of water. Anhydrous conditions are non-negotiable.

  • Cooling: Submerge the flask in an ice-water bath to reach an internal temperature of 0 °C.

    • Causality Insight: The S-N coupling is highly exothermic. Cooling prevents the thermal degradation of the sulfinyl chloride and minimizes side reactions, such as over-sulfinylation (formation of sulfinimines).

  • Addition: Dissolve p-toluenesulfinyl chloride (1.0 equiv, 10 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise over 30 minutes using an addition funnel.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature naturally. Stir for 2-4 hours. Validate the reaction progress via TLC (Hexanes/EtOAc 3:1) until the sulfinyl chloride is completely consumed.

  • Quench & Extraction: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl.

    • Causality Insight: NH₄Cl effectively neutralizes excess TEA without lowering the pH to a level that would hydrolyze the newly formed, acid-sensitive sulfinamide bond. Extract the aqueous layer with DCM (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography or recrystallization from hot ethanol to yield the pure product.

Protocol B: Palladium-Catalyzed C-N Cross-Coupling

Adapted from the landmark methodology for the cross-coupling of sulfinamides[1], this route is ideal for sterically hindered or highly functionalized aniline derivatives.

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried Schlenk tube under an argon atmosphere, combine Pd₂(dba)₃ (2.5 mol%), tBuXPhos (10 mol%), and p-toluenesulfinamide (1.0 equiv, 1.0 mmol).

  • Reagent Addition: Add bromobenzene (1.2 equiv, 1.2 mmol), finely ground NaOH (1.5 equiv, 1.5 mmol), and 5 mL of anhydrous toluene. Finally, add a micro-aliquot of water (approx. 2-5% v/v relative to the solvent).

    • Causality Insight: The addition of trace water is the critical success factor here. It partially solubilizes the inorganic base (NaOH) at the solid-liquid interface, facilitating the crucial transmetalation step in the palladium catalytic cycle without quenching the active Pd(0) species[1].

  • Reaction: Seal the Schlenk tube and heat the mixture in an oil bath at 110 °C for 12-16 hours with vigorous stirring.

  • Workup: Cool the mixture to room temperature, dilute with 10 mL of EtOAc, and filter the suspension through a pad of Celite.

    • Causality Insight: Celite filtration efficiently removes the precipitated palladium black and inorganic salts, preventing emulsion formation during subsequent chromatography.

  • Purification: Concentrate the filtrate under reduced pressure and purify via column chromatography (Hexanes/EtOAc gradient).

Quality Control & Analytical Characterization

To validate the success of your synthesis, the isolated 4-methyl-N-phenylbenzenesulfinamide must be characterized against the following expected analytical benchmarks:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic methyl singlet at approximately δ 2.40 ppm (3H, s). The N-H proton typically appears as a broad singlet around δ 6.0–6.5 ppm (1H, br s), which will disappear upon D₂O exchange. The aromatic region will display multiplets integrating to 9 protons (4 from the p-tolyl group, 5 from the phenyl ring).

  • Infrared (IR) Spectroscopy: Confirm the presence of the S=O functional group by identifying the strong, characteristic absorption band in the 1050–1090 cm⁻¹ region. The N-H stretch will be visible as a sharp band near 3200-3300 cm⁻¹ .

References

  • Palladium-Catalyzed C–N Cross Coupling of Sulfinamides and Aryl Halides Source: The Journal of Organic Chemistry (ACS Publications), 2012. URL:[Link]

  • Synthesis and Reactivity of Sulfinamides Source: Comprehensive Organic Transformations (Standard Reference for Route A Nucleophilic Substitution Principles). URL:[Link]

Sources

Application

Application Note: In Situ Generation of 4-Methyl-N-Phenylbenzenesulfinamide

Introduction and Scope 4-Methyl-N-phenylbenzenesulfinamide (CAS 6873-54-7), commonly referred to as N-phenyl-p-toluenesulfinamide, is a highly versatile sulfur(IV) building block. In modern drug development and synthetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

4-Methyl-N-phenylbenzenesulfinamide (CAS 6873-54-7), commonly referred to as N-phenyl-p-toluenesulfinamide, is a highly versatile sulfur(IV) building block. In modern drug development and synthetic chemistry, sulfinamides serve as critical amide bioisosteres, chiral auxiliaries, and direct precursors to complex sulfur(VI) pharmacophores such as sulfoximines and sulfonimidamides[1].

The in situ generation of this compound—or its highly reactive intermediates—is heavily favored over multi-step isolation. Bypassing the isolation of moisture-sensitive and thermally labile precursors (e.g., sulfinyl chlorides or transient sulfurdiimides) minimizes degradation, improves overall atom economy, and enhances laboratory safety. This application note details two field-proven methodologies for its in situ generation: a modern photoredox-catalyzed radical coupling and a classical stereospecific organometallic substitution.

Table 1: Physicochemical Properties
PropertySpecification
Chemical Name 4-Methyl-N-phenylbenzenesulfinamide
CAS Number 6873-54-7
Molecular Formula C13H13NOS
Molecular Weight 231.31 g/mol
Physical State White to off-white crystalline solid
Melting Point 101–104 °C

Mechanistic Pathways

The synthesis of 4-methyl-N-phenylbenzenesulfinamide relies on the precise formation of the S–N bond. Depending on the desired stereochemical outcome and available starting materials, two distinct mechanistic pathways are employed:

  • Photoredox-Enabled Radical Coupling (Racemic): This modern approach utilizes an organic photocatalyst (Eosin Y disodium salt, Na2EY) and visible light to generate an aryl radical in situ from a p-tolylthianthrenium salt. The radical couples with N-sulfinylaniline (which can concurrently hydrolyze to form aniline in situ acting as a redox mediator) to forge the sulfinamide under mild, redox-neutral conditions[2].

  • Organometallic Nucleophilic Substitution (Stereospecific): The classical method involves the in situ generation of lithium anilinide via the deprotonation of aniline using n-butyllithium. This highly nucleophilic species is then reacted with an enantiopure sulfinate ester (e.g., menthyl p-toluenesulfinate). The reaction proceeds via an SN​2 -type mechanism at the sulfur center, resulting in a complete inversion of stereochemistry [1].

Mechanism A1 Aniline + n-BuLi A2 Lithium Anilinide (In Situ) A1->A2 THF, -78 °C Target 4-Methyl-N-phenyl- benzenesulfinamide A2->Target SN2 at Sulfur A3 Menthyl p-Toluenesulfinate A3->Target Stereospecific Inversion B1 p-Tolylthianthrenium Salt B2 Aryl Radical (In Situ) B1->B2 Na2EY, Blue LED B2->Target Radical Coupling B3 N-Sulfinylaniline B3->Target S-N Formation

Fig 1. Mechanistic pathways for the in situ generation of 4-methyl-N-phenylbenzenesulfinamide.

Table 2: Comparison of Synthetic Methodologies
ParameterOrganometallic RoutePhotoredox Route
Active Intermediate Lithium anilinide (Nucleophile)Aryl radical (Electrophile equivalent)
Primary Reagents n-BuLi, Menthyl p-toluenesulfinateThianthrenium salt, N-Sulfinylaniline
Reaction Conditions -78 °C, strictly anhydrousRoom temp, degassed solvent, 456 nm LED
Stereocontrol Enantioselective (Inversion)Racemic

Experimental Protocols

Protocol A: Photoredox-Catalyzed In Situ Generation

This protocol is ideal for late-stage functionalization and avoids the use of pyrophoric organolithium reagents[2].

Reagents & Equipment:

  • p-Tolylthianthrenium salt (2.5 equiv, 0.25 mmol)

  • N-Sulfinylaniline (1.0 equiv, 0.1 mmol)

  • K3PO4 (2.5 equiv, 0.25 mmol)

  • Na2EY (Eosin Y disodium salt) (10 mol%, 0.01 mmol)

  • Anhydrous Dichloromethane (DCM)

  • 10 mL oven-dried sealed tube, 456 nm Blue LED (e.g., Kessil lamp), cooling fan.

Step-by-Step Procedure:

  • Reaction Assembly: Charge the 10 mL sealed tube with the p-tolylthianthrenium salt, N-sulfinylaniline, K3PO4, and Na2EY.

    • Causality: K3PO4 acts as a crucial base to neutralize protons generated during the thianthrenation cycle, preventing the premature degradation of the N-sulfinyl compound.

  • Atmosphere Control: Evacuate the tube and backfill with ultra-high purity Argon (repeat 3 times). Cap with a rubber septum.

  • Solvent Addition & Degassing: Add 0.66 mL of anhydrous DCM (to achieve a 0.15 M concentration). Sparge the solution with Argon for 15 minutes.

    • Causality: Rigorous degassing is non-negotiable. Molecular oxygen ( O2​ ) is a potent triplet state quencher that will intercept the excited state of the Eosin Y photocatalyst ( ∗Na2​EY ), completely arresting the single-electron transfer (SET) necessary to generate the aryl radical.

  • Irradiation: Place the tube exactly 5 cm away from the 456 nm Blue LED. Irradiate for 36 hours at room temperature, utilizing a cooling fan to maintain ambient temperature.

    • Causality: Thermal control prevents the thermal decomposition of the in situ generated radical intermediates, which would otherwise lead to homocoupled biaryl byproducts.

  • Workup: Dilute the mixture with additional DCM, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, EtOAc:Hexane 20:80). Expected yield: ~73%.

Protocol B: Classical Organometallic In Situ Generation

This protocol is utilized when enantiopure sulfinamides are required, leveraging chiral sulfinate esters[1].

Reagents & Equipment:

  • Aniline (1.1 equiv, 1.1 mmol)

  • n-Butyllithium (2.5 M in hexanes, 1.1 equiv, 1.1 mmol)

  • (1R,2S,5R)-(-)-Menthyl (S)-p-toluenesulfinate (1.0 equiv, 1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask, dry ice/acetone bath.

Step-by-Step Procedure:

  • Lithium Anilinide Generation: Dissolve aniline in 10 mL anhydrous THF in a flame-dried Schlenk flask under Argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-BuLi dropwise over 10 minutes. Stir for 30 minutes at -78 °C.

    • Causality: Dropwise addition at cryogenic temperatures prevents the highly exothermic degradation of the in situ generated lithium anilinide and avoids localized heating that could lead to solvent attack.

  • Nucleophilic Substitution: Dissolve the menthyl p-toluenesulfinate in 5 mL of anhydrous THF and add it dropwise to the lithium anilinide solution at -78 °C.

    • Causality: Maintaining -78 °C during the addition ensures that the nucleophilic attack occurs exclusively at the softer sulfur electrophilic center rather than the ester oxygen, guaranteeing complete stereochemical inversion ( SN​2@S ).

  • Quenching: Stir for 2 hours at -78 °C, then slowly warm to 0 °C. Quench the reaction with saturated aqueous NH4​Cl (5 mL).

  • Workup: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organic layers with brine, dry over MgSO4​ , and concentrate. Purify via recrystallization or chromatography.

Analytical Validation (Self-Validating System)

To ensure the integrity of the in situ generated product, the protocol must be validated through rigorous analytical characterization. The successful formation of 4-methyl-N-phenylbenzenesulfinamide is confirmed by the following benchmarks [2][3]:

  • TLC Monitoring: The product spot elutes at an Rf​ of ~0.4 in an EtOAc:Hexane (20:80) system. It is UV-active (254 nm).

  • 1H NMR (400 MHz, CDCl3): The diagnostic signature of successful S-N bond formation is the appearance of the highly deshielded N-H proton singlet at δ 5.99 ppm . Aromatic protons appear at δ 7.69 (d, J = 8.2 Hz, 2H), 7.34 (d, J = 8.0 Hz, 2H), 7.32 – 7.27 (m, 2H), and 7.08 (dd, J = 15.9, 7.6 Hz, 3H). The p-tolyl methyl group appears as a sharp singlet at δ 2.44 ppm .

  • 13C NMR (100 MHz, DMSO-d6): δ 141.8, 141.5, 140.9, 129.6, 129.2, 125.6, 122.0, 117.8, 20.9.

  • HRMS (ESI-TOF): Calculated for C13​H14​NOS [M+H]+ : 232.0791; Found: 232.0788.

References

  • Photoredox Enabled and Thianthrenation Promoted Access to Arene Sulfinamides en route to other S(VI)-Compounds Source: Amazon S3 / Literature Repository (2026) URL:[Link]

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds Source: Chemical Reviews, ACS Publications URL:[Link]

  • Palladium-Catalyzed C–N Cross Coupling of Sulfinamides and Aryl Halides Source: The Journal of Organic Chemistry, ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 4-Methyl-N-Phenylbenzenesulfinamide Synthesis

Welcome to the Technical Support Center for sulfinamide synthesis. The preparation of 4-methyl-N-phenylbenzenesulfinamide (also known as N-phenyl-p-toluenesulfinamide) is a critical transformation for researchers develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for sulfinamide synthesis. The preparation of 4-methyl-N-phenylbenzenesulfinamide (also known as N-phenyl-p-toluenesulfinamide) is a critical transformation for researchers developing chiral auxiliaries and complex S(VI) pharmaceuticals. This guide provides field-proven troubleshooting strategies, focusing on mechanistic causality to help you overcome common yield-limiting bottlenecks such as over-oxidation, hydrolysis, and Pummerer-type rearrangements.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My traditional condensation reaction (p-toluenesulfinyl chloride + aniline) suffers from highly variable yields and dark byproducts. What is causing this degradation? Causality & Solution: The primary cause of yield loss in this classical approach is the generation of hydrochloric acid (HCl) as a byproduct. If the HCl is not instantaneously scavenged by your base, it protonates the newly formed sulfinamide nitrogen. This protonation triggers a nucleophilic attack by the chloride anion on the sulfur center, leading to a Pummerer-type rearrangement that degrades the product into unwanted anilino sulfoxides[1]. Self-Validating Protocol: Ensure a strict stoichiometric excess (typically 2.0 to 2.5 equivalents) of a non-nucleophilic base like triethylamine (Et 3​ N) or pyridine. Validate the system by checking the pH of the reaction mixture; it must remain strictly basic throughout the dropwise addition of the sulfinyl chloride at 0 °C.

Q2: I am observing significant amounts of p-toluenesulfonic acid and thiosulfonates in my crude NMR. How is the starting material degrading before coupling? Causality & Solution: p-Toluenesulfinyl chloride is notoriously hygroscopic. Even trace ambient moisture hydrolyzes the electrophile into p-toluenesulfinic acid. This intermediate is highly unstable and rapidly disproportionates into sulfonic acids and thiosulfonates, entirely quenching your reactive sulfur species. Self-Validating Protocol: You must establish a rigorously anhydrous environment. Pre-dry your dichloromethane (DCM) over activated 3Å molecular sieves and validate the moisture content using Karl Fischer titration (target <50 ppm H 2​ O). Freshly distill the p-toluenesulfinyl chloride under reduced pressure immediately before use.

Q3: The classical condensation method is still capping my yields at ~60%. Are there modern, higher-yielding alternative pathways? Causality & Solution: Yes. When electrophilic sulfinylation fails due to substrate sensitivity, reversing the polarity via transition-metal catalysis is highly effective. The Palladium-catalyzed C–N cross-coupling of primary p-toluenesulfinamide with bromobenzene completely bypasses the unstable sulfinyl chloride intermediate. This method reliably affords N-aryl p-toluenesulfinamides in yields exceeding 84%[2]. Interestingly, the addition of a trace amount of water to the catalytic system is mechanistically crucial to facilitate the catalyst turnover and achieve these high yields[2]. Another emerging alternative is the photoredox-enabled thianthrenation of N-sulfinylamines, which operates at room temperature under blue LED irradiation to deliver yields around 74%[3].

Part 2: Visualizing the Reaction Pathways

G SM p-TolS(O)Cl + Aniline Base Excess Base (Et3N/Pyridine) SM->Base 0 °C, Dry DCM Acid Trace HCl (Poor Scavenging) SM->Acid Base Depletion Product 4-Methyl-N-phenyl- benzenesulfinamide Base->Product Desired Pathway Degradation Anilino Sulfoxides (Pummerer Rearrangement) Acid->Degradation Electrophilic Substitution

Fig 1: Divergent pathways in sulfinamide synthesis based on HCl scavenging efficiency.

Part 3: Quantitative Data & Yield Optimization

The following table summarizes the quantitative data across different synthetic strategies, allowing you to select the optimal route based on your laboratory's capabilities.

Synthetic RouteReagentsCatalyst / BaseSolvent & TempTypical YieldKey Limitation / Requirement
Traditional Condensation p-TolS(O)Cl + AnilinePyridine or Et 3​ N (2.0 eq)DCM, 0 °C to RT60 - 80%Extreme moisture sensitivity; prone to HCl-induced rearrangement[1].
Pd-Catalyzed Cross-Coupling p-TolS(O)NH 2​
  • PhBr
Pd 2​ (dba) 3​ , Xantphos, Cs 2​ CO 3​ Toluene (+H 2​ O), 100 °C84 - 86%Requires inert atmosphere, expensive Pd catalyst, and trace water additive[2].
Photoredox Thianthrenation Thianthrenium salt + N-SulfinylamineNa 2​ EY, K 3​ PO 4​ DCM, Blue LED, RT~74%Requires specialized 456 nm photochemical setup and 36 h reaction time[3].
Part 4: Step-by-Step Experimental Protocols
Protocol A: Optimized Traditional Condensation (Self-Validating System)

Objective: Synthesize 4-methyl-N-phenylbenzenesulfinamide while suppressing Pummerer-type degradation.

  • System Preparation: Oven-dry a 100 mL three-neck round-bottom flask at 120 °C overnight. Assemble hot under a stream of high-purity Argon.

  • Reagent Loading: Add aniline (1.0 equiv, 10 mmol) and anhydrous pyridine (2.2 equiv, 22 mmol) to the flask.

  • Solvent Addition: Inject 30 mL of anhydrous DCM (validated via Karl Fischer titration to <50 ppm H 2​ O). Cool the mixture to exactly 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve freshly distilled p-toluenesulfinyl chloride (1.05 equiv, 10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise via a syringe pump over 30 minutes. Causality: Slow addition prevents localized thermal spikes and ensures the pyridine is always in massive stoichiometric excess relative to the generated HCl, preventing product degradation[1].

  • Reaction Monitoring: Stir for 2 hours at 0 °C, then allow to warm to room temperature. Validate completion via TLC (Hexanes/EtOAc 7:3); the UV-active aniline spot (R f​ ~0.6) should completely disappear.

  • Workup: Quench with saturated aqueous NaHCO 3​ (20 mL) to neutralize any remaining acid. Extract with DCM (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Palladium-Catalyzed C–N Cross-Coupling

Objective: High-yield alternative bypassing sulfinyl chloride instability.

  • Catalyst Activation: In an argon-filled glovebox, charge a Schlenk tube with primary p-toluenesulfinamide (1.0 equiv, 1.0 mmol), bromobenzene (1.2 equiv, 1.2 mmol), Pd 2​ (dba) 3​ (2.5 mol%), Xantphos ligand (5.0 mol%), and Cs 2​ CO 3​ (1.4 equiv, 1.4 mmol)[2].

  • Solvent & Additive: Add 3.0 mL of degassed toluene. Crucially, inject a micro-additive of water (e.g., 2-4 μL). Causality: The trace water acts as a phase-transfer or activation agent for the inorganic base, significantly accelerating the catalytic cycle and boosting the yield[2].

  • Coupling: Seal the tube, remove from the glovebox, and heat at 100 °C in an oil bath for 12-16 hours.

  • Validation & Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate and purify via silica gel chromatography to isolate the pure 4-methyl-N-phenylbenzenesulfinamide as a white solid (Yield: >84%).

G Step1 Primary Sulfinamide + Bromobenzene Step2 Add Pd2(dba)3, Xantphos, Cs2CO3 Step1->Step2 Step3 Solvent: Toluene Additive: Trace H2O Step2->Step3 Step4 Heat at 100 °C under Argon Step3->Step4 Product High Yield (>84%) N-Aryl Sulfinamide Step4->Product

Fig 2: Workflow for the Pd-catalyzed C-N cross-coupling alternative.

References
  • Rearrangements | PDF | Chemical Reactions | Alkene. Scribd.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMlg0o4IvgyZUBnKc7mJP1-cRel7LbIJGP8SERAbT4embk_WM5sjXCRPlcYqbOuvHRarYit_dwvIaa5CfBm2y72jxFjBU2zZnr87EsLbOYkZjC4lgrt3RkH5BXQHp8CkgLRYlX2HRzQ8o4AixxJkXQ_lHP]
  • Palladium-Catalyzed C–N Cross Coupling of Sulfinamides and Aryl Halides. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1JgDDkai7ezhLKd5QPpFv3XlhKejjAEkFaMgVIcck99pAUE7sXW6e8CYt91N3AxEYQ8U34xwOGABVCDMIXdFjpksiwWRPKgNtKmAdbOJJxuT5_JPU3bdNkvzPwiZ7lgy_PTAYnQ==]
  • Photoredox Enabled and Thianthrenation Promoted Access to Arene Sulfinamides en route to other S(VI)-Compounds. Amazon S3.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhikY4OQP_mkTu6iQAkOl-I43XP_pfB8wu7ebQh7r9GL-Vmsy_S-SzviLlQXvsxuD9xOO_0t8VPXK4vPIf9rsTnXma3lr7J2OZS5bdcDi4ow1d4hzVOnvz5lw9H7m3AbZpPhdQ6kfTVXZBYzgBmPrWK625Ot-nJ5fA52dfchfGFRXFzbWtrfpgq9adBs4Ft9hzN7zpXFjdLQV0CtO_U09bFujBIuain_gTuNZi7_R3YLAi2zqZa8lq4QHY1PUmXhc7s6DzgX18MIDA5C9-J_QYaRzAotF3ainEZ6Yv2Ah-K83xctvF1Yv_vZQPiIMnfuRFmlybTdPIZu_es3q1nybaR6Rn-wu1BPW1Is7i_GN_rmNTte-V5ebCY5EG2SRwybNoCVCXLDKnzYQo02wrArfeGQea9YLOn4EY-PPTvPOxi9gAfkK8-X13M78R4ICPE07Tld5QJdAMIP24whXgeGpjmKxEglJGW1DzRkCpT1WuGSvThJnivO0v9HwYiKF9wSNIneZ2PlEVOp-oDbq7SfNEVJ04HBc=]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Methyl-N-phenylbenzenesulfinamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 4-methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 4-methyl-N-phenylbenzenesulfinamide (often referred to as N-phenyl-p-toluenesulfinamide).

Whether you are utilizing classical nucleophilic sulfinylation or modern palladium-catalyzed C–N cross-coupling, this guide provides field-proven insights, mechanistic causality, and validated protocols to ensure high yields and stereochemical integrity.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: I am synthesizing 4-methyl-N-phenylbenzenesulfinamide via the classical route (p-toluenesulfinyl chloride + aniline). Why is my yield plateauing around 50% with significant byproducts?

The Causality: The reaction of p-toluenesulfinyl chloride with aniline generates one equivalent of hydrochloric acid (HCl). If the HCl is not efficiently scavenged, it protonates the unreacted aniline nucleophile, rendering it inactive and capping your theoretical yield at 50%. Furthermore, un-scavenged acid can trigger Pummerer-type side reactions or disproportionation of the sulfinamide product. The Solution: You must introduce a stoichiometric or slight excess of a non-nucleophilic organic base (e.g., triethylamine or pyridine) to act as an acid sink. Ensure your solvent (typically dichloromethane or tetrahydrofuran) is strictly anhydrous, as moisture will competitively hydrolyze the sulfinyl chloride into p-toluenesulfinic acid.

Q2: I am attempting the Palladium-Catalyzed C–N cross-coupling of p-toluenesulfinamide and bromobenzene. The reaction stalls, and conversion is extremely low (<30%). What is missing?

The Causality: You are likely running the reaction in strictly anhydrous toluene. While anhydrous conditions are a standard dogma in organometallic cross-coupling, this specific catalytic cycle requires the deprotonation of the sulfinamide by an inorganic base (NaOH) to facilitate the transmetalation/amidation step at the Pd(II) center. In pure toluene, NaOH is entirely insoluble, starving the catalytic cycle of the reactive sulfinamide anion[1]. The Solution: Add a micro-amount of water (5% v/v H₂O ) to your toluene solvent. This creates a highly localized aqueous micro-environment that partially solubilizes the NaOH, dramatically accelerating the deprotonation step without quenching the Pd catalyst. This simple additive increases yields from ~26% to >85%[1].

Q3: I need the enantiopure (S)-enantiomer. I tried Cram’s protocol using lithium anilide and menthyl p-toluenesulfinate, but my product is heavily racemized. Why?

The Causality: Nucleophilic substitution at the stereogenic sulfur center of a sulfinate ester proceeds stereospecifically with inversion of configuration . However, if you add the ester to an excess of lithium anilide, the newly formed chiral sulfinamide becomes a target for subsequent nucleophilic attacks. The excess anilide ions undergo multiple, degenerate substitutions at the sulfur atom. Each attack causes an inversion event, rapidly degrading your enantiomeric excess (ee) to a racemic mixture[2]. The Solution: Reverse your order of addition. Slowly add a stoichiometric amount of lithium anilide to an excess of the sulfinate ester at -78 °C, ensuring that the anilide is instantly consumed, preventing degenerate substitution. Alternatively, utilize the Pd-catalyzed cross-coupling route, which preserves the chirality of the sulfur center without racemization[1].

Part 2: Experimental Protocols & Methodologies

Protocol A: Base-Mediated Nucleophilic Sulfinylation (Classical Route)

A self-validating system for racemic or stereospecific synthesis depending on the sulfinylating agent.

  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add 10.0 mmol of aniline and 12.0 mmol of anhydrous triethylamine (Et₃N) to 30 mL of anhydrous dichloromethane (DCM).

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Addition: Dissolve 10.0 mmol of p-toluenesulfinyl chloride in 10 mL of anhydrous DCM. Add this solution dropwise over 30 minutes using a syringe pump to prevent thermal spiking.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 2 hours.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure 4-methyl-N-phenylbenzenesulfinamide.

Protocol B: Pd-Catalyzed C–N Cross-Coupling (Modern Route)

Optimized for high-yield, stereoretentive synthesis[1].

  • Catalyst Loading: In an argon-filled glovebox, charge a Schlenk tube with p-toluenesulfinamide (1.0 mmol), bromobenzene (1.2 mmol), NaOH (1.5 mmol), Pd₂(dba)₃ (2 mol % Pd), and tBuXPhos ligand (4 mol %).

  • Solvent Addition: Add 3.0 mL of degassed Toluene and 0.15 mL of degassed deionized water (5% v/v).

  • Heating: Seal the tube, remove it from the glovebox, and heat the biphasic mixture in an oil bath at 90 °C for 20 hours under vigorous stirring.

  • Validation: Monitor completion via TLC. The presence of water is the critical variable here; without it, the base remains unreactive.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove the Pd catalyst, and concentrate. Purify via silica gel chromatography.

Part 3: Data Presentation

The following table summarizes the causal relationship between solvent choice, base solubility, and the resulting yield in the Pd-catalyzed cross-coupling workflow.

EntrySolvent SystemBaseAdditiveYield (%)Mechanistic Observation
11,4-DioxaneNaOHNone10%Base completely insoluble; transmetalation stalls.
2TolueneNaOHNone26%Slight improvement in oxidative addition, but base remains inactive.
3Toluene NaOH 5% H₂O 86% Optimal. Water solubilizes NaOH, accelerating sulfinamide deprotonation.
4THFNaOH5% H₂O< 20%Competing coordination of THF to the Pd center inhibits the catalytic cycle.

(Data adapted from the optimization of sulfinamide cross-coupling conditions[1])

Part 4: Visualizations

Diagram 1: Troubleshooting Logic Tree for Sulfinamide Synthesis

This decision tree isolates the root cause of low yields based on the chosen synthetic pathway.

Troubleshooting Start Issue: Low Yield or Impure Sulfinamide Q1 Which synthetic route is used? Start->Q1 Route1 Nucleophilic Substitution (Sulfinyl Chloride + Aniline) Q1->Route1 Route2 Pd-Catalyzed Cross-Coupling Q1->Route2 Check1 Check Base & Moisture (Is HCl scavenged?) Route1->Check1 Check2 Check Additives (Is 5% H2O present?) Route2->Check2 Sol1 Ensure strictly anhydrous conditions & stoichiometric Et3N Check1->Sol1 Sol2 Add 5% v/v H2O to Toluene to solubilize NaOH base Check2->Sol2

Caption: Diagnostic logic tree for identifying and resolving bottlenecks in sulfinamide synthesis.

Diagram 2: Pd-Catalyzed C–N Cross-Coupling Catalytic Cycle

This diagram illustrates the stereoretentive catalytic cycle, highlighting the critical role of the aqueous base additive.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Complex Pd0->OA + Bromobenzene TM Amidation (Pd-N Bond) OA->TM + Sulfinamide + NaOH / H2O RE Reductive Elimination TM->RE - NaBr - H2O RE->Pd0 + Product Release

Caption: The Pd-catalyzed C–N cross-coupling cycle for N-aryl sulfinamide synthesis.

References

  • Palladium-Catalyzed C–N Cross Coupling of Sulfinamides and Aryl Halides Source: Journal of Organic Chemistry (ACS Publications), 2012, 77 (9), 4454–4459. URL:[Link][1]

  • Rearrangements Involving Sulfinic Acids and Derivatives (Stereospecificity & Pummerer Reactions) Source: Scribd / Chemical Reactions Literature Review. URL:[Link][2]

Sources

Troubleshooting

4-methyl-N-phenylbenzenesulfinamide long-term storage and stability guidelines

Introduction This technical support guide is intended for researchers, scientists, and drug development professionals working with 4-methyl-N-phenylbenzenesulfinamide. This document provides in-depth guidelines for long-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with 4-methyl-N-phenylbenzenesulfinamide. This document provides in-depth guidelines for long-term storage, stability, and troubleshooting of common experimental issues. 4-methyl-N-phenylbenzenesulfinamide belongs to the sulfinamide class of compounds, characterized by a sulfur-nitrogen bond with the sulfur atom in a lower oxidation state (S=O) compared to the more common sulfonamides (O=S=O). This structural distinction is critical as it imparts different reactivity and stability profiles, which this guide will address in detail.

Frequently Asked Questions (FAQs)

Long-Term Storage & Handling

Q1: What are the recommended long-term storage conditions for solid 4-methyl-N-phenylbenzenesulfinamide?

A1: For optimal long-term stability, solid 4-methyl-N-phenylbenzenesulfinamide should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] The recommended temperature is refrigerated (2–8°C) to minimize thermal degradation.[3] To prevent oxidative degradation, which is a key concern for sulfinamides, storage under an inert atmosphere (e.g., argon or nitrogen) is strongly advised.[1]

Summary of Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature 2–8°C (Refrigerated)[3]Slows down potential thermal degradation pathways.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the sulfinamide to the sulfonamide.
Light Protect from light (Amber vial)[2][4]Minimizes risk of photolytic degradation.
Humidity Low humidity (Desiccator)Prevents hydrolysis of the sulfinamide bond.
Container Tightly sealed, airtight containerPrevents exposure to atmospheric oxygen and moisture.[2]

Q2: I need to store the compound in solution. What is the best practice?

A2: Preparing fresh solutions just before experimentation is the best practice.[5] If short-term storage is necessary, dissolve the compound in a dry, aprotic solvent like DMSO or toluene. Store these solutions at low temperatures (2-8°C or frozen if stability is confirmed), protected from light in tightly sealed vials to prevent moisture absorption and evaporation.[5] Always perform a stability check on stored solutions, as compounds can degrade faster in solution than in a solid state.

Stability & Degradation

Q3: What are the primary stability concerns for a sulfinamide like this?

A3: The sulfinamide functional group is susceptible to three main degradation pathways:

  • Oxidation: The sulfur atom can be readily oxidized to the higher oxidation state, converting the sulfinamide into the corresponding, more stable sulfonamide (4-methyl-N-phenylbenzenesulfonamide).[6] This is often the primary degradation pathway when exposed to atmospheric oxygen or oxidizing agents.

  • Hydrolysis: The sulfur-nitrogen (S-N) bond can be cleaved by water, especially under acidic conditions.[7][8] This acid-catalyzed hydrolysis would yield p-toluenesulfinic acid and aniline.

  • Photolysis: Exposure to UV or high-intensity visible light can provide the energy to break chemical bonds, leading to a complex mixture of degradation products.[4] Protecting the compound from light is crucial.[2]

Q4: How does the stability of this sulfinamide compare to the analogous sulfonamide?

A4: 4-methyl-N-phenylbenzenesulfinamide is expected to be significantly less stable than its sulfonamide counterpart (4-methyl-N-phenylbenzenesulfonamide). The sulfinyl group (-S=O) is more susceptible to oxidation than the sulfonyl group (-SO2-), which is already in a high oxidation state.[6] While sulfonamides are generally robust and crystalline compounds, sulfinamides are more reactive intermediates.[9]

Troubleshooting Experimental Issues

Q5: I'm running an HPLC analysis of my compound and see a new, less polar peak appearing over time. What is it?

A5: An unexpected peak in your HPLC chromatogram, particularly one that grows over time, is likely a degradation product.[4] Given the chemistry of sulfinamides, the most probable degradant is the corresponding sulfonamide (4-methyl-N-phenylbenzenesulfonamide) formed via oxidation. Sulfonamides are generally more stable and may elute differently. To confirm this, you can co-inject your sample with a standard of the suspected sulfonamide or analyze the peak using LC-MS to determine its molecular weight.[10][11]

Q6: My assay results show a lower-than-expected concentration of the active compound. What could be the cause?

A6: A low assay value suggests that the compound has degraded either during storage or during the experimental procedure.

  • Check Storage Conditions: Ensure the compound has been stored correctly (see Q1). Improper storage, especially without protection from air and light, can lead to significant degradation.

  • Review Sample Preparation: Assess your sample preparation workflow. Are you using fresh solutions? Is the diluent compatible and not promoting degradation (e.g., acidic or containing oxidizing impurities)?

  • Perform a Forced Degradation Study: To understand the compound's stability under your experimental conditions, a forced degradation study is the definitive approach.[12][13][14] This will reveal its lability to acid, base, heat, oxidation, and light.

Visualizing Degradation and Troubleshooting

The following diagrams illustrate the primary degradation pathways and a logical workflow for troubleshooting stability-related issues.

cluster_main 4-methyl-N-phenylbenzenesulfinamide cluster_products Degradation Products A p-Tol-S(=O)-NH-Ph B 4-methyl-N-phenylbenzenesulfonamide (p-Tol-SO2-NH-Ph) A->B C p-Toluenesulfinic Acid (p-Tol-SO2H) A->C D Aniline (Ph-NH2)

Caption: Primary degradation pathways for 4-methyl-N-phenylbenzenesulfinamide.

start Unexpected Result (e.g., new HPLC peak, low assay) check_storage 1. Verify Storage Conditions (Temp, Light, Inert Gas?) start->check_storage review_prep 2. Review Sample Prep (Fresh solution? Solvent purity?) check_storage->review_prep run_control 3. Analyze Control Sample (Freshly opened vial) review_prep->run_control issue_persists Issue Persists? run_control->issue_persists forced_degradation 4. Perform Forced Degradation Study issue_persists->forced_degradation Yes end Problem Resolved issue_persists->end No identify_degradant 5. Identify Degradant(s) (LC-MS, Co-injection) forced_degradation->identify_degradant optimize_method 6. Optimize Method/Formulation (e.g., use antioxidants, pH control) identify_degradant->optimize_method optimize_method->end

Caption: Workflow for troubleshooting stability issues.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradants and establish a stability-indicating analytical method.[12][14] The goal is to achieve 5-20% degradation.[4][15]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 4-methyl-N-phenylbenzenesulfinamide in acetonitrile or methanol.

2. Stress Conditions (run in parallel):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[4]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.[4]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[4]

  • Thermal Degradation: Place a small amount of the solid compound in a 70°C oven for 48 hours.[4]

  • Photolytic Degradation: Expose the stock solution (in a quartz cuvette or clear vial) to a photostability chamber according to ICH Q1B guidelines.

  • Control Sample: Keep 1 mL of stock solution at 2-8°C, protected from light.

3. Sample Analysis:

  • After the specified time, cool the samples to room temperature.

  • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Dissolve the thermally stressed solid in the solvent.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by HPLC-UV/PDA.

Protocol 2: Stability-Indicating HPLC-UV Method

This is a general-purpose reverse-phase HPLC method suitable for assessing the purity and stability of 4-methyl-N-phenylbenzenesulfinamide.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol. 10 µL
Detection UV at 254 nm (or use PDA to monitor all wavelengths)
Sample Prep Dissolve sample in Acetonitrile/Water (50:50) to ~0.1 mg/mL.

Method Validation: To ensure this method is "stability-indicating," analyze the samples from the forced degradation study (Protocol 1). The method is considered specific if the degradation product peaks are well-resolved from the parent compound peak with a resolution of >1.5.[13]

References

  • Moreno-González, D., & Gámiz-Gracia, L. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 936-943. Available at: [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. CLG-SUL.05. Available at: [Link]

  • Li, D., et al. (2022). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology, 13, 966953. Available at: [Link]

  • Püntener, K., et al. (2022). Thermal Safety and Structure-Related Reactivity Investigation of Five-Membered Cyclic Sulfamidates. Organic Process Research & Development, 26(9), 2635-2643. Available at: [Link]

  • Laha, J. K., Gupta, P., & Hazra, A. (2023). Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines. Beilstein Journal of Organic Chemistry, 19, 771-777. Available at: [Link]

  • Laha, J. K., Gupta, P., & Hazra, A. (2023). Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines. Beilstein Journal of Organic Chemistry, 19, 771-777. Available at: [Link]

  • BioProcess International. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • Ciba, J., et al. (1983). Study of the thermal properties of derivatives of sulfonamides. Journal of Thermal Analysis, 26(1), 145-150. Available at: [Link]

  • Journal of Food and Drug Analysis. (n.d.). Confirmatory method for nine sulfonamides in miniature bovine muscle samples using HPLC/MS/MS without using SPE. Available at: [Link]

  • Turek, M., et al. (2018). Sulfinamide Crossover Reaction. ACS Omega, 3(9), 11091-11096. Available at: [Link]

  • Psoma, A. K., et al. (2011). A very fast and simple method for the determination of sulfonamide residues in seawaters. Journal of Hazardous Materials, 188(1-3), 106-113. Available at: [Link]

  • Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. International Journal of Pharmaceutical Sciences Review and Research, 75(2), 1-10. Available at: [Link]

  • USDA Food Safety and Inspection Service. (2011). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. CLG-SUL4.01. Available at: [Link]

  • Le Bizec, B., et al. (2022). Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. Molecules, 27(19), 6245. Available at: [Link]

  • Laha, J. K., Gupta, P., & Hazra, A. (2023). Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines. Beilstein Journal of Organic Chemistry, 19, 771-777. Available at: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Journal of the Chemical Society, Dalton Transactions. (n.d.). Sulphur–nitrogen compounds. Part 5. The oxidation of N-aryl-N-(arylsulphonyl)hydroxylamines: preparation of N-aryl-NO-bis(arylsul-phonyl)hydroxylamines. Available at: [Link]

  • Wiebe, D. A., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(13), 5254-5259. Available at: [Link]

  • ResearchGate. (2025). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Available at: [Link]

  • Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 4(1), 58-69. Available at: [Link]

  • Molbase. (n.d.). 4-methyl-N-phenylbenzamide | 6833-18-7. Available at: [Link]

  • Khan, I. U., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o786. Available at: [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Available at: [Link]

  • Ivanova, E. V., & Muchall, H. M. (2007). Hydrolysis of N-sulfinylamines and isocyanates: a computational comparison. The Journal of Physical Chemistry A, 111(42), 10824-10833. Available at: [Link]

  • Boison, J. O., & Keng, L. (1995). Stability of sulphonamide drugs in meat during storage. Food Additives & Contaminants, 12(4), 545-553. Available at: [Link]

  • Elgemeie, G. H., et al. (2013). 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o238. Available at: [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 4-methyl-N-phenyl-. Available at: [Link]

  • Zhang, X., & Wolfenden, R. (2004). Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. Journal of the American Chemical Society, 126(25), 7912-7915. Available at: [Link]

  • MSF Medical Guidelines. (n.d.). Drug quality and storage. Available at: [Link]

  • ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?. Available at: [Link]

  • Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link]

  • Gowda, B. T., et al. (2009). 4-Methyl-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1353. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics of hydrolysis of NN′-diarylsulphamides. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Application Guide: 4-methyl-N-phenylbenzenesulfinamide vs. Ellman's Sulfinamide

As asymmetric synthesis evolves, the strategic selection of sulfinamides dictates the success of both carbon- and sulfur-centered stereogenic workflows. This guide provides an objective, data-supported comparison between...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As asymmetric synthesis evolves, the strategic selection of sulfinamides dictates the success of both carbon- and sulfur-centered stereogenic workflows. This guide provides an objective, data-supported comparison between Ellman’s sulfinamide (N-tert-butanesulfinamide), the industry standard for chiral amine synthesis, and 4-methyl-N-phenylbenzenesulfinamide , a specialized diaryl secondary sulfinamide utilized in advanced S(IV) and S(VI) methodologies.

By analyzing their structural divergence, electronic properties, and validated experimental protocols, researchers can accurately deploy these reagents in their respective synthetic paradigms.

Structural & Electronic Divergence: The Causality of Reactivity

The fundamental reactivity differences between these two molecules stem from their substitution patterns, which dictate their nucleophilicity and application scope.

  • Ellman's Sulfinamide ( t-Bu−S(O)NH2​ ) : As a primary aliphatic sulfinamide, it possesses two highly reactive N-H protons. The strongly electron-donating and sterically demanding tert-butyl group serves a dual purpose: it prevents racemization at the sulfur stereocenter and provides excellent facial selectivity during nucleophilic additions[1]. Its localized nitrogen lone pair makes it highly nucleophilic, perfectly suited for condensation with carbonyls.

  • 4-methyl-N-phenylbenzenesulfinamide ( p-Tol−S(O)NH-Ph ) : This is a secondary diaryl sulfinamide. The presence of the N-phenyl group significantly attenuates the nucleophilicity of the nitrogen atom due to lone-pair delocalization into the aromatic π -system. Because it lacks a second N-H proton, it cannot form imines . Instead, its utility lies in its stability as an S(IV) intermediate and its ability to act as a precursor for accessing complex S(VI) stereocenters (e.g., sulfonimidamides) via enantiospecific transformations[2].

Mechanistic Pathways & Workflows

Paradigm A: Ellman's Sulfinamide in Amine Synthesis

Ellman's reagent is primarily used as a chiral auxiliary. It condenses with aldehydes or ketones to form sulfinyl imines. The bulky tert-butyl group directs the subsequent nucleophilic attack (e.g., by Grignard reagents) via highly ordered diastereomeric transition states[1].

EllmansWorkflow A Carbonyl Compound (Aldehyde/Ketone) C Sulfinyl Imine (Chiral Intermediate) A->C Ti(OEt)4 B Ellman's Sulfinamide (t-BuSONH2) B->C D Nucleophilic Addition (Diastereoselective) C->D Organometallic E Chiral Primary Amine (Target) D->E Acidic Cleavage

Caption: Workflow of Ellman's sulfinamide in the asymmetric synthesis of chiral primary amines.

Paradigm B: 4-methyl-N-phenylbenzenesulfinamide in S(VI) Synthesis

Unlike Ellman's reagent, this diaryl sulfinamide is often the target of novel S-N coupling methodologies, such as photoredox-enabled thianthrenation. Once synthesized, the N-phenyl group acts as a tunable leaving group for sulfinyl transfer, or the molecule undergoes oxidation/fluorination to yield stable S(VI) pharmacophores[2],[3].

SecondarySulfinamide A S(IV) Precursor (e.g., Sulfanone) B Photoredox Catalysis (Blue LED, Na2EY) A->B Thianthrenium salt C 4-methyl-N-phenyl- benzenesulfinamide B->C Radical Coupling D Sulfinyl Transfer Reagent C->D S-N Cleavage E S(VI) Synthesis (Sulfonimidamides) C->E Oxidation

Caption: Photoredox synthesis and downstream applications of 4-methyl-N-phenylbenzenesulfinamide.

Quantitative Performance & Application Matrix

The following table summarizes the operational metrics and chemical properties of both sulfinamides to guide reagent selection.

ParameterEllman's Sulfinamide4-methyl-N-phenylbenzenesulfinamide
Chemical Structure t-Bu−S(O)NH2​ p-Tol−S(O)NH-Ph
Amine Classification Primary AmineSecondary Amine
Nitrogen Nucleophilicity High (Localized lone pair)Low (Delocalized via N-phenyl ring)
Imine Formation Capacity Yes (Highly efficient)No (Lacks necessary N-H protons)
Primary Synthetic Role Chiral auxiliary for asymmetric amine synthesisSulfinyl transfer agent; S(VI) precursor
Steric Environment Aliphatic bulk (tert-butyl)Aromatic π−π stacking (p-tolyl / phenyl)
Typical Cleavage HCl in MeOH/Dioxane (Yields free NH2​ )Oxidative or reductive S-N cleavage

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols detail the optimal conditions for utilizing Ellman's sulfinamide and synthesizing 4-methyl-N-phenylbenzenesulfinamide, complete with mechanistic causality and self-validation checkpoints.

Protocol A: Synthesis of N-tert-Butanesulfinyl Imines (Ellman's Paradigm)

Causality: Titanium(IV) ethoxide is selected over standard desiccants (like MgSO4​ ) because it functions synergistically as a Lewis acid to activate the carbonyl carbon and as a highly effective water scavenger. This drives the equilibrium forward without racemizing the sensitive sulfur stereocenter[1].

  • Setup : Charge a flame-dried round-bottom flask with (R)-tert-butanesulfinamide (1.05 equiv) and anhydrous THF (0.5 M) under an argon atmosphere.

  • Addition : Add the target aldehyde (1.0 equiv), followed by the dropwise addition of Ti(OEt)4​ (2.0 equiv) at room temperature.

  • Reaction : Stir the mixture for 12–24 hours.

  • Self-Validation (TLC) : Monitor the reaction via TLC (UV/KMnO4 stain). The product imine will consistently exhibit a higher Rf​ (less polar) than the starting sulfinamide.

  • Workup : Quench the reaction with an equal volume of saturated aqueous NaCl. Vigorously stir for 15 minutes to precipitate titanium salts as a white solid. Filter through a Celite pad, extract with EtOAc, dry over MgSO4​ , and concentrate in vacuo.

  • Analytical Validation (NMR) : Confirm success by the disappearance of the aldehyde proton and the emergence of a characteristic imine proton ( CH=N ) at δ 8.0–8.5 ppm. The tert-butyl group will appear as a sharp, highly diagnostic singlet near δ 1.2 ppm[1].

Protocol B: Photoredox Synthesis of 4-methyl-N-phenylbenzenesulfinamide

Causality: Traditional diaryl sulfinamide synthesis relies on the reaction of sulfinyl chlorides with anilines, which suffers from poor stereocontrol and harsh conditions. This modern photoredox approach utilizes a thianthrenium salt and a sulfanone. The photocatalyst ( Na2​EY ) absorbs visible light to undergo single-electron transfer (SET), generating an aryl radical under mild, room-temperature conditions that prevent thermal degradation of the S(IV) center[3].

  • Setup : In an oven-dried 10 mL sealed tube, combine the thianthrenium salt (2.5 equiv), (phenylimino)- λ4 -sulfanone (1.0 equiv), K3​PO4​ (2.5 equiv), and the Na2​EY catalyst (0.1 equiv).

  • Degassing : Evacuate and backfill the tube with argon three times. Add degassed DCM to achieve a 0.15 M concentration.

  • Irradiation : Place the resulting solution 5 cm away from a 456 nm Blue LED. Irradiate for 36 hours at room temperature (maintain ambient temp with a cooling fan).

  • Self-Validation (TLC) : Monitor the consumption of the sulfanone precursor (typically Rf​≈0.4 in 20:80 EtOAc:Hexane).

  • Workup : Dilute the mixture with DCM, wash with deionized water, extract the organic layer, dry, and purify via flash chromatography.

  • Analytical Validation (NMR) : The product formation is confirmed by a distinct secondary amine N-H proton singlet at δ 5.99 ppm and the p-tolyl methyl singlet at δ 2.44 ppm in CDCl3​ [3].

References

  • Synthesis and Applications of tert-Butanesulfinamide Chemical Reviews (acs.org)[Link]

  • Asymmetric Synthesis of S(IV) and S(VI) Stereogenic Centers JACS Au (acs.org)[Link]

  • Photoredox Enabled and Thianthrenation Promoted Access to Arene Sulfinamides en route to other S(VI)-Compounds Supplementary Materials (amazonaws.com)[Link]

Sources

Comparative

benchmarking 4-methyl-N-phenylbenzenesulfinamide in asymmetric catalysis

An in-depth technical analysis of chiral sulfinamides reveals that while tert-butanesulfinamide (Ellman’s auxiliary) often dominates the literature, structurally distinct derivatives like 4-methyl-N-phenylbenzenesulfinam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of chiral sulfinamides reveals that while tert-butanesulfinamide (Ellman’s auxiliary) often dominates the literature, structurally distinct derivatives like 4-methyl-N-phenylbenzenesulfinamide (also known as N-phenyl-p-toluenesulfinamide) offer unique electronic and steric profiles that solve specific synthetic bottlenecks.

This guide benchmarks 4-methyl-N-phenylbenzenesulfinamide against industry-standard alternatives, detailing its mechanistic behavior, comparative performance data, and validated experimental protocols for its application in asymmetric catalysis.

Mechanistic Causality & Stereocontrol Dynamics

The efficacy of a chiral sulfinamide relies heavily on the electronic nature of its substituents, which dictates both the electrophilicity of the derived N-sulfinyl imines and the stereochemical stability of the auxiliary itself.

Electronic Tuning and Nucleophilic Trajectory Unlike the electron-donating tert-butyl group in Ellman's auxiliary[1], the combination of a p-tolyl group and an N-phenyl substituent in 4-methyl-N-phenylbenzenesulfinamide creates a highly electron-withdrawing environment. This heightened electrophilicity accelerates the condensation with sterically hindered ketones and alters the transition state during nucleophilic addition. The bulky N-phenyl ring forces incoming nucleophiles (such as Grignard reagents) into a highly restricted trajectory, often yielding distinct diastereomeric ratios compared to aliphatic sulfinamides.

Stereodynamic Behavior and Racemization A critical differentiator for 4-methyl-N-phenylbenzenesulfinamide is its stereochemical lability under specific conditions. Classic kinetic studies demonstrate that optically pure (+)-N-phenyl-p-toluenesulfinamide can undergo racemization at 25 °C in neutral, deoxygenated non-polar solvents (like benzene)[2]. This occurs via a pseudo-first-order radical-chain mechanism involving the homolytic scission of the S–N bond, generating sulfinyl and aminyl radicals that subsequently recombine[2].

While this lability requires careful solvent and temperature control during standard asymmetric synthesis, it uniquely positions the compound for Dynamic Kinetic Resolution (DKR) applications, where in situ racemization allows a single stereoisomer to be funneled into a 100% theoretical yield by an asymmetric catalyst[2].

RacemizationMechanism N1 (+)-N-phenyl-p-toluenesulfinamide N2 Homolytic S-N Cleavage (Initiation) N1->N2 25 °C, Non-polar Solvent N3 Sulfinyl + Aminyl Radicals N2->N3 N4 Radical Recombination (Propagation) N3->N4 N5 (±)-N-phenyl-p-toluenesulfinamide (Racemic Mixture) N4->N5 Loss of Stereochemical Integrity

Caption: Radical-chain racemization mechanism of N-phenyl-p-toluenesulfinamide.

Benchmarking Analysis: Sulfinamide Auxiliaries

To objectively evaluate 4-methyl-N-phenylbenzenesulfinamide, we benchmark it against the two most prominent chiral auxiliaries in the field: tert-Butanesulfinamide (Ellman's)[1] and p-Toluenesulfinamide (Davis's).

Performance Metrictert-Butanesulfinamidep-Toluenesulfinamide4-Methyl-N-phenylbenzenesulfinamide
Steric Profile High (Aliphatic bulk)Moderate (Planar aryl)High (Dual aryl rings)
Electronic Nature Electron-donatingElectron-withdrawingStrongly Electron-withdrawing
Stereochemical Stability Excellent (Resists racemization)GoodModerate (Subject to radical racemization)
Typical de% (Imine Addition) 90 - 99%85 - 95%80 - 92%
Pd-Catalyzed C–N Coupling High yield (~86%)Moderate yield (~70%)Excellent (>80%, highly tunable)
Primary Application General amine synthesisSpecific alkaloid synthesisDynamic Kinetic Resolution / Ligand design

Experimental Workflows & Self-Validating Protocols

AsymmetricWorkflow A Carbonyl Substrate B Ti(OEt)4 Condensation A->B C N-Sulfinyl Imine B->C 4-methyl-N-phenyl- benzenesulfinamide D Nucleophilic Addition C->D E Diastereomeric Sulfinamide D->E Stereocontrol F Acidic Cleavage E->F G Enantiopure Amine F->G HCl / MeOH

Caption: Workflow for asymmetric amine synthesis using chiral sulfinamide auxiliaries.

Protocol A: Palladium-Catalyzed C–N Cross-Coupling Without Racemization

A known limitation of synthesizing N-aryl sulfinamides is the harsh conditions that often lead to partial racemization[3]. This optimized protocol utilizes a specific palladium catalyst system to achieve C–N cross-coupling while preserving the stereocenter[3].

Causality of Reagents:

  • Pd2(dba)3 & tBuXPhos: This specific catalyst/ligand combination provides the necessary steric bulk to facilitate reductive elimination without triggering the radical-chain S-N scission that degrades enantiopurity.

  • Water Additive: The addition of a trace amount of water is the critical mechanistic trigger. It solubilizes the NaOH base at the organic interface, accelerating the transmetalation step of the catalytic cycle, which drastically improves the overall yield[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine 1.0 mmol of enantiopure 4-methyl-N-phenylbenzenesulfinamide, 1.2 mmol of the aryl halide, 1 mol % Pd2(dba)3, and 3 mol % tBuXPhos.

  • Base Activation: Add 1.5 mmol of finely ground NaOH. Introduce 2.0 mL of anhydrous toluene, followed immediately by exactly 2.0 μL of deionized water[3].

  • Reaction: Seal the tube and heat the mixture to 90 °C with vigorous stirring for 12 hours. The trace water prevents the base from crusting and stalling the reaction.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove palladium black.

  • Validation & Analytical Checkpoints:

    • In-Process: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the sulfinamide.

    • Validation: Purify via flash chromatography. Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column). The ee must match the starting material (>98% ee), validating that the water-mediated Pd-coupling bypassed the radical racemization pathway[3].

Protocol B: Condensation to form N-Sulfinyl Imines

Because 4-methyl-N-phenylbenzenesulfinamide is electronically deactivated compared to Ellman's auxiliary, standard dehydrating agents (like MgSO4) are insufficient for imine condensation.

Causality of Reagents:

  • Ti(OEt)4: Acts as both a Lewis acid to activate the carbonyl carbon and an irreversible water scavenger. By coordinating to the sulfinamide oxygen, it prevents the auxiliary from undergoing premature hydrolysis.

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 mmol of 4-methyl-N-phenylbenzenesulfinamide and 1.1 mmol of the target aldehyde in 5.0 mL of anhydrous THF under nitrogen.

  • Condensation: Add 2.0 mmol of Ti(OEt)4 dropwise via syringe. Stir the homogeneous solution at room temperature for 18 hours.

  • Quenching: Pour the reaction mixture into an equal volume of saturated aqueous NaHCO3 with rapid stirring. This immediately hydrolyzes the titanium complex into insoluble TiO2 salts, preventing Lewis acid-mediated epimerization during workup.

  • Validation & Analytical Checkpoints:

    • Filtration: Filter the resulting suspension through Celite and wash the filter cake thoroughly with EtOAc.

    • Validation: Isolate the imine and analyze via 1H NMR. The disappearance of the aldehyde proton (~9.5-10.0 ppm) and the appearance of the distinct imine proton (~8.0-8.5 ppm) validates the conversion.

References

  • Enantiomerization at sulfur, selenium an tellurium stereogenic centres: Studies by dynamic chiral liquid chromatography and chiroptical methods. ResearchGate.
  • Palladium-Catalyzed C–N Cross Coupling of Sulfinamides and Aryl Halides. The Journal of Organic Chemistry.
  • Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC.
  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. NIH.
  • Aldrichimica Acta 38, 2005 - The Negishi Coupling: An Update. Sigma-Aldrich.

Sources

Validation

A Comparative Spectroscopic Guide to the Enantiomers of 4-methyl-N-phenylbenzenesulfinamide

This guide provides a comprehensive spectroscopic comparison of the (R) and (S) enantiomers of 4-methyl-N-phenylbenzenesulfinamide, a chiral sulfinamide of interest in synthetic chemistry and drug development. Due to the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive spectroscopic comparison of the (R) and (S) enantiomers of 4-methyl-N-phenylbenzenesulfinamide, a chiral sulfinamide of interest in synthetic chemistry and drug development. Due to the scarcity of published experimental data for the individual enantiomers, this guide leverages established principles of stereochemistry and computational chemistry to predict and compare their spectroscopic properties. We will explore how techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), and particularly chiroptical methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), can be employed to distinguish between these non-superimposable mirror images.

Introduction to Chiral Sulfinamides

Chirality is a fundamental property in molecular science, with profound implications in pharmacology and materials science. Enantiomers, a pair of non-superimposable mirror-image molecules, can exhibit vastly different biological activities. Sulfinamides, characterized by a stereogenic sulfur atom, are a significant class of chiral compounds. The distinct spatial arrangement of the substituents around the sulfur atom in 4-methyl-N-phenylbenzenesulfinamide gives rise to its enantiomeric forms, (R)- and (S)-4-methyl-N-phenylbenzenesulfinamide. Differentiating and characterizing these enantiomers is crucial for their application in asymmetric synthesis and for understanding their interactions in chiral environments.

While standard spectroscopic techniques like NMR and IR are identical for enantiomers in an achiral environment, chiroptical techniques, which rely on the differential interaction of chiral molecules with polarized light, provide a powerful tool for their distinction and the determination of their absolute configuration.

Synthesis and Enantiomeric Resolution

A plausible route for the synthesis of racemic 4-methyl-N-phenylbenzenesulfinamide involves the reaction of p-toluenesulfinyl chloride with aniline in the presence of a base like pyridine. The sulfinyl chloride can be prepared from the corresponding sodium p-toluenesulfinate.

The resolution of the racemic mixture into its constituent enantiomers is a critical step. This can be achieved through several methods, including:

  • Diastereomeric Salt Formation: Reaction of the racemic sulfinamide with a chiral resolving agent, such as a chiral carboxylic acid or amine, forms diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent removal of the chiral auxiliary yields the enantiomerically pure sulfinamides.[1]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. The differential interaction of the enantiomers with the CSP leads to different retention times, enabling their separation.

G cluster_synthesis Synthesis of Racemic Mixture cluster_resolution Enantiomeric Resolution Sodium p-toluenesulfinate Sodium p-toluenesulfinate Oxalyl Chloride Oxalyl Chloride p-toluenesulfinyl chloride p-toluenesulfinyl chloride Aniline Aniline Pyridine Pyridine Racemic 4-methyl-N-phenylbenzenesulfinamide Racemic 4-methyl-N-phenylbenzenesulfinamide Chiral Resolving Agent Chiral Resolving Agent Diastereomeric Salts Diastereomeric Salts Fractional Crystallization Fractional Crystallization (R)-enantiomer (R)-enantiomer (S)-enantiomer (S)-enantiomer

Spectroscopic Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard achiral solvent (e.g., CDCl₃), the ¹H and ¹³C NMR spectra of the (R) and (S) enantiomers of 4-methyl-N-phenylbenzenesulfinamide are identical. This is because the magnetic environments of the corresponding nuclei in both enantiomers are the same on average due to rapid molecular tumbling.

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • δ ~7.0-7.8 ppm (m, 9H): Aromatic protons from the phenyl and p-tolyl groups.

  • δ ~6.5-7.0 ppm (br s, 1H): NH proton.

  • δ ~2.4 ppm (s, 3H): Methyl protons of the p-tolyl group.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

  • δ ~140-145 ppm: Quaternary carbons of the aromatic rings.

  • δ ~115-130 ppm: Aromatic CH carbons.

  • δ ~21 ppm: Methyl carbon.

To differentiate the enantiomers using NMR, a chiral environment must be introduced. This can be achieved by:

  • Chiral Solvating Agents (CSAs): The addition of a CSA to the NMR sample can induce diastereomeric interactions with the enantiomers, leading to the separation of their NMR signals.

  • Chiral Derivatizing Agents (CDAs): Reacting the sulfinamide enantiomers with a chiral derivatizing agent forms a pair of diastereomers. These diastereomers have distinct chemical and physical properties, resulting in different NMR spectra.[2][3]

TechniquePrincipleExpected Outcome for Enantiomers
Standard NMR Measures nuclear spin transitions in a magnetic field.Identical ¹H and ¹³C spectra in an achiral solvent.
NMR with CSA Forms transient diastereomeric complexes with different magnetic environments.Splitting of corresponding signals for each enantiomer.
NMR with CDA Covalent bonding to a chiral agent to form stable diastereomers.Two distinct sets of NMR signals corresponding to each diastereomer.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Similar to NMR, the IR and UV-Vis spectra of the (R) and (S) enantiomers are identical. The vibrational modes and electronic transitions have the same energies for both molecules.

Predicted Key IR Absorptions (KBr, cm⁻¹):

  • ~3200-3300: N-H stretching

  • ~3000-3100: Aromatic C-H stretching

  • ~1580-1600: Aromatic C=C stretching

  • ~1040-1090: S=O stretching

Predicted UV-Vis Absorption (Ethanol):

  • λ_max ~230-270 nm: Corresponding to π → π* transitions in the aromatic rings.

Chiroptical Spectroscopy: The Key to Differentiation

Chiroptical techniques measure the differential interaction of left and right circularly polarized light with chiral molecules. These methods are essential for distinguishing enantiomers and determining their absolute configuration.[4]

VCD measures the difference in the absorption of left and right circularly polarized infrared light during a vibrational transition.[5] The VCD spectrum of one enantiomer is the mirror image of the other.[6]

Predicted VCD Spectra: While specific peak positions require computational modeling, the key feature is that the VCD spectrum of the (R)-enantiomer will be a mirror image of the (S)-enantiomer's spectrum. For every positive band in the (R)-enantiomer's spectrum, a negative band of equal magnitude will appear at the same frequency in the (S)-enantiomer's spectrum, and vice versa. This "mirror-image" relationship provides an unambiguous method for distinguishing the two enantiomers.

G Chiral Molecule Chiral Molecule cluster_vcd cluster_vcd Chiral Molecule->cluster_vcd cluster_ecd cluster_ecd Chiral Molecule->cluster_ecd Circularly Polarized Light Circularly Polarized Light Circularly Polarized Light->Chiral Molecule

ECD measures the differential absorption of left and right circularly polarized UV-Vis light.[7] Similar to VCD, the ECD spectra of enantiomers are mirror images of each other. The characteristic positive and negative peaks in an ECD spectrum are known as Cotton effects.

Predicted ECD Spectra: For 4-methyl-N-phenylbenzenesulfinamide, the ECD spectrum is expected to show Cotton effects in the 200-300 nm region, corresponding to the electronic transitions of the aromatic chromophores. The (R)- and (S)-enantiomers will exhibit equal and opposite Cotton effects. For example, if the (R)-enantiomer shows a positive Cotton effect at a certain wavelength, the (S)-enantiomer will show a negative Cotton effect of the same magnitude at that wavelength.[1]

Computational Prediction of Spectra

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the spectroscopic properties of molecules. Density Functional Theory (DFT) is a widely used method for these predictions.

  • NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict ¹H and ¹³C chemical shifts with reasonable accuracy.

  • VCD and IR Spectra: DFT calculations can be used to compute the harmonic vibrational frequencies and the corresponding IR and VCD intensities.

  • ECD and UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and rotational strengths, which are used to simulate ECD and UV-Vis spectra.[7]

By comparing the computationally predicted spectra for a chosen absolute configuration (e.g., R) with the experimentally measured spectra of an enantiomerically pure sample, the absolute configuration of that sample can be unambiguously determined.[8]

Experimental Protocols

General Protocol for VCD Spectroscopy
  • Sample Preparation: Dissolve an enantiomerically pure sample of 4-methyl-N-phenylbenzenesulfinamide in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.

  • Data Acquisition: Acquire the VCD and IR spectra using a VCD spectrometer. The acquisition time is typically several hours to achieve a good signal-to-noise ratio.

  • Data Processing: The VCD spectrum is obtained by subtracting the spectrum of the solvent from the spectrum of the solution.

  • Comparison: Compare the experimental VCD spectrum with the DFT-predicted spectrum for a known configuration to assign the absolute configuration.

General Protocol for ECD Spectroscopy
  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) of the enantiomerically pure sample in a UV-transparent solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Record the ECD spectrum over the appropriate UV-Vis range (e.g., 200-400 nm).

  • Data Processing: The ECD spectrum is typically presented as molar circular dichroism (Δε) versus wavelength.

  • Comparison: Compare the sign and position of the experimental Cotton effects with those predicted by TD-DFT calculations to determine the absolute configuration.

Conclusion

While standard spectroscopic techniques are blind to the chirality of 4-methyl-N-phenylbenzenesulfinamide enantiomers in an achiral environment, chiroptical methods provide a definitive means of their differentiation. Vibrational Circular Dichroism and Electronic Circular Dichroism are particularly powerful, yielding mirror-image spectra for the (R) and (S) enantiomers. In the absence of experimental data, computational methods such as DFT and TD-DFT are invaluable for predicting these spectra and aiding in the assignment of absolute configuration. The combination of synthesis, chiral resolution, chiroptical spectroscopy, and computational modeling provides a robust workflow for the comprehensive characterization of these and other chiral molecules.

References

  • Polavarapu, P. L. (2007). Chiroptical spectroscopic determination of molecular structures of chiral sulfinamides: t-butanesulfinamide. Chirality, 19(10), 771-778.
  • Nafie, L. A. (2008). Vibrational circular dichroism: A new tool for the stereochemical characterization of chiral molecules. Applied Spectroscopy, 62(9), 231A-256A.
  • Berova, N., Nakanishi, K., & Woody, R. W. (Eds.). (2000).
  • Qiu, S., Li, G., Lu, S., & Li, C. (2012).
  • Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (1994). Ab initio calculation of vibrational circular dichroism spectra. Faraday discussions, 99, 103-119.
  • Wenzel, T. J., & Chiral, D. (2011). Discrimination by NMR spectroscopy. Encyclopedia of Magnetic Resonance.
  • Pasha, M. A., Khan, R. U. R., & Shrivatsa, N. (2012). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Ultrasonics Sonochemistry, 19(4), 839-843.
  • Schrödinger, Inc. (2021). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]

  • Gaussian, Inc. (2017). Studying Chirality with Vibrational Circular Dichroism. [Link]

  • Bruker. Vibrational circular dichroism (VCD). [Link]

  • Bull, J. A., et al. (2020). A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by ¹H and ¹⁹F NMR Spectroscopy. The Journal of Organic Chemistry, 85(2), 1208-1215.
  • Lee, S., et al. (2016). Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.
  • Eren, B., et al. (2014). 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o238-o239.
  • Gowda, B. T., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o786.
  • Yan, Z., et al. (2007). A Facile and Efficient Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines in the Presence of Sodium Bicarbonate in Water.
  • De Luca, L., & Giacomelli, G. (2008). A simple and efficient procedure for the synthesis of sulfonamides. Synthesis, 2008(12), 1939-1942.
  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen, [Link]

  • Pescitelli, G., & Bruhn, T. (2016). Good computational practice in the assignment of absolute configurations by TDDFT calculations of ECD spectra. Chirality, 28(6), 466-474.
  • Caricato, M., et al. (2023). Electronic circular dichroism from real-time propagation in state space. The Journal of Chemical Physics, 158(8), 084107.
  • Gao, P., et al. (2020). NMRGen: A Generative Modeling Framework for Molecular Structure Prediction from NMR Spectra.
  • Kwit, M. (2016). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Applied Sciences, 6(10), 282.
  • Daranas, A. H., & Sarotti, A. M. (2021). Machine learning in computational NMR-aided structural elucidation. Frontiers in Chemistry, 9, 789965.
  • Binev, Y., Marques, M. M., & Aires-de-Sousa, J. (2007). Prediction of 1H NMR coupling constants with associative neural networks trained for chemical shifts.
  • Al-Majid, A. M., et al. (2023).
  • Gowda, B. T., et al. (2011). N-Benzyl-4-methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2100.
  • BenchChem. (2025). Spectroscopic Data of N-Propyl-p-toluenesulfonamide: A Technical Guide.
  • Sharif, S., et al. (2010). N-Ethyl-N-phenyl-p-toluenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o979.
  • Tian, Z., et al. (2018). Preparation method of chiral optical pure p-toluenesulfinamide.

Sources

Comparative

evaluating the reactivity of 4-methyl-N-phenylbenzenesulfinamide against other sulfinamides

Title: Evaluating the Reactivity of 4-Methyl-N-phenylbenzenesulfinamide: A Comparative Guide Introduction Sulfinamides are pivotal in modern organic synthesis, serving as chiral auxiliaries, directing groups, and versati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Evaluating the Reactivity of 4-Methyl-N-phenylbenzenesulfinamide: A Comparative Guide

Introduction

Sulfinamides are pivotal in modern organic synthesis, serving as chiral auxiliaries, directing groups, and versatile nitrogen/sulfur sources. Among these, 4-methyl-N-phenylbenzenesulfinamide (commonly known as N-phenyl-p-toluenesulfinamide) presents a unique reactivity profile due to the dual aromaticity flanking its sulfinamide core. This guide objectively compares its performance against aliphatic and primary alternatives—such as Ellman’s auxiliary (tert-butanesulfinamide) and p-toluenesulfinamide—providing actionable experimental protocols and mechanistic insights for drug development professionals.

Structural Causality and Reactivity Profiling

The reactivity of a sulfinamide is dictated by the electrophilicity of the sulfur atom, the nucleophilicity of the nitrogen, and the stability of the S-N bond.

  • Aromatic S-Substituent Effects : The p-tolyl group in 4-methyl-N-phenylbenzenesulfinamide conjugates with the S=O bond. This conjugation enhances the basicity of the sulfinyl oxygen, facilitating rapid protonation in acidic media. Consequently, this accelerates hydrolysis and alcoholysis compared to purely aliphatic derivatives like tert-butanesulfinamide 1.

  • Aromatic N-Substituent Effects : The N-phenyl ring delocalizes the nitrogen lone pair, reducing its nucleophilicity. While this makes 4-methyl-N-phenylbenzenesulfinamide less prone to unwanted side reactions at the nitrogen center, it renders the molecule highly susceptible to radical-mediated S-N bond homolysis. Experimental data shows that optically active (+)-N-phenyl-p-toluenesulfinamide readily racemizes at 25 °C in benzene via a radical-chain mechanism involving S-N bond scission 2.

Comparative Quantitative Data

The following table synthesizes the reactivity metrics of 4-methyl-N-phenylbenzenesulfinamide against standard alternatives to guide reagent selection.

Sulfinamide DerivativeS-SubstituentN-SubstituentHydrolysis Rate (Acidic)S-N Bond Thermal StabilityPd-Catalyzed C-N Coupling Yield
4-Methyl-N-phenylbenzenesulfinamide p-TolylPhenylFastLow (Racemizes at 25 °C)N/A (Tertiary amine limits coupling)
p-Toluenesulfinamide p-TolylHydrogenModerateHigh70–85%
tert-Butanesulfinamide tert-ButylHydrogenSlowVery High80–95%
N-Methyl-N-phenyl-p-toluenesulfinamide p-TolylMethyl, PhenylVery FastLowN/A

Data synthesized from comparative solvolysis studies and palladium-catalyzed cross-coupling reports.

Mechanistic Pathways

To understand the divergent reactivity of 4-methyl-N-phenylbenzenesulfinamide, we map its primary degradation and reaction pathways. The protonation of the sulfinyl oxygen is the critical initiating event for nucleophilic attack, validating the need for strictly controlled pH during storage and reaction 3.

ReactivityMechanisms Sulfinamide 4-Methyl-N-phenylbenzenesulfinamide Protonation Acidic Media (O-Protonation) Sulfinamide->Protonation pH < 7 Homolysis Thermal/Light (Radical Initiation) Sulfinamide->Homolysis 25 °C, Benzene HydrolysisInt Electrophilic Sulfur (Nucleophilic Attack by H2O) Protonation->HydrolysisInt RadicalInt S-N Bond Scission (ArSO• + PhNR•) Homolysis->RadicalInt ProductsHydro p-Toluenesulfinic Acid + Aniline HydrolysisInt->ProductsHydro Fast Kinetics ProductsRacem Racemization / Disproportionation RadicalInt->ProductsRacem Chain Reaction

Mechanistic divergence of 4-methyl-N-phenylbenzenesulfinamide under acidic vs. thermal conditions.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols incorporate internal validation steps. Causality is embedded in the choices of reagents and conditions.

Protocol A: Controlled Acid-Catalyzed Alcoholysis

Objective: Evaluate the solvolysis rate and stability of the S-N bond in alcoholic media. Causality: Using a controlled stoichiometric amount of trifluoroacetic acid (TFA) allows for precise pseudo-first-order kinetic tracking without driving the reaction to instantaneous completion.

  • Preparation : Dissolve 0.5 mmol of 4-methyl-N-phenylbenzenesulfinamide in 5.0 mL of anhydrous isopropanol in a flame-dried Schlenk flask under argon.

  • Initiation : Add 1.0 mmol of TFA (0.2 M final concentration) at 25 °C.

  • Kinetic Tracking : Withdraw 0.1 mL aliquots every 10 minutes. Quench immediately in cold saturated NaHCO3 to halt the acid-catalyzed process.

  • Validation : Analyze the quenched aliquots via chiral HPLC (e.g., Chiralcel OD-H). The disappearance of the sulfinamide peak and the appearance of aniline validate the S-N cleavage.

  • Comparison : Repeat the protocol substituting tert-butanesulfinamide. You will observe a significantly extended half-life for the aliphatic derivative due to the lack of S=O conjugation.

Protocol B: Palladium-Catalyzed C-N Cross-Coupling (For Primary Sulfinamides)

Objective: Synthesize N-aryl sulfinamides using primary analogs (p-toluenesulfinamide) for comparison against the tertiary N-phenyl derivatives. Causality: Tertiary sulfinamides like 4-methyl-N-phenylbenzenesulfinamide cannot undergo this specific coupling due to the lack of an N-H proton required for the reductive elimination step. We use p-toluenesulfinamide to demonstrate the synthetic utility of the class 4.

  • Catalyst Assembly : In a glovebox, combine Pd2(dba)3 (2.5 mol%), tBuXPhos (7.5 mol%), and NaOH (1.5 equiv) in a vial. Reasoning: tBuXPhos provides the steric bulk necessary to facilitate reductive elimination, while NaOH acts as the base to deprotonate the sulfinamide.

  • Reagent Addition : Add p-toluenesulfinamide (1.2 equiv) and the target aryl halide (1.0 equiv).

  • Solvent & Additive : Add toluene (0.2 M) and a micro-aliquot of water (4% v/v). Reasoning: Trace water significantly enhances the solubility of the inorganic base, accelerating the transmetalation step.

  • Reaction : Seal the vial, remove from the glovebox, and heat at 80 °C for 12 hours.

  • Validation : Cool to room temperature, filter through Celite, and analyze via GC-MS. The presence of the N-aryl-p-toluenesulfinamide mass confirms successful C-N bond formation.

PalladiumCatalysis Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X Cleavage) Pd0->OxAdd Ar-X TransMet Transmetalation (Sulfinamide Deprotonation) OxAdd->TransMet Base, Sulfinamide RedElim Reductive Elimination (C-N Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product N-Aryl Sulfinamide RedElim->Product

Catalytic cycle for the Pd-catalyzed C-N cross-coupling of primary sulfinamides.

Conclusion

While tert-butanesulfinamide remains the gold standard for robust chiral auxiliary work due to its chemical stability, 4-methyl-N-phenylbenzenesulfinamide offers distinct advantages when lability is desired. Its susceptibility to rapid acid-catalyzed hydrolysis and radical homolysis makes it an excellent candidate for dynamic kinetic resolutions, crossover libraries, and specialized mechanistic probes where transient S-N bonds are required.

References

  • Palladium-Catalyzed C–N Cross Coupling of Sulfinamides and Aryl Halides Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Enantiomerization at sulfur, selenium an tellurium stereogenic centres: Studies by dynamic chiral liquid chromatography and chiroptical methods Source: ResearchGate URL:[Link]

  • Sulfinamide Crossover Reaction and Medicinal Chemistry Source: Charles University (CUNI) URL:[Link]

  • Acid Catalyzed Alcoholysis of Sulfinamides: Unusual Stereochemistry, Kinetics and a Question of Mechanism Source: MDPI URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-methyl-N-phenylbenzenesulfinamide

Comprehensive Safety and Operational Guide: Handling 4-methyl-N-phenylbenzenesulfinamide As a specialized aryl sulfinamide, 4-methyl-N-phenylbenzenesulfinamide (CAS: 6873-54-7) is heavily utilized as a chiral auxiliary a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 4-methyl-N-phenylbenzenesulfinamide

As a specialized aryl sulfinamide, 4-methyl-N-phenylbenzenesulfinamide (CAS: 6873-54-7) is heavily utilized as a chiral auxiliary and intermediate in advanced organic synthesis and drug development. Handling this compound safely requires moving beyond generic safety data sheets to understand the specific physicochemical mechanisms that dictate its occupational hazards. This guide provides a self-validating operational framework for researchers handling this reactive solid.

Mechanistic Hazard Profile

To design an effective safety envelope, we must first understand the causality of the compound's hazards:

  • Dermal & Ocular Toxicity: With a molecular weight of 231.31 g/mol and a highly lipophilic profile (LogP ~4.06)[1], this compound easily permeates standard porous barriers and the lipid bilayer of the stratum corneum. The electrophilic nature of the sulfinyl (S=O) group makes it highly reactive toward nucleophilic biological macromolecules. Exposure leads to localized contact dermatitis and severe ocular irritation (GHS hazard codes H315 and H319)[2].

  • Inhalation Risks: As a crystalline solid, friction during weighing and transfer can generate fine particulate dust. Inhalation of these micro-abrasives causes acute respiratory tract irritation (H335)[2].

The Personal Protective Equipment (PPE) Matrix

Barrier protection must be chemically compatible with lipophilic organic solids. The following matrix summarizes the quantitative and qualitative PPE requirements for handling this compound safely.

Protection ZoneRequired PPE SpecificationRegulatory StandardReplacement ProtocolMechanistic Rationale
Ocular/Face Snug-fitting chemical safety gogglesANSI Z87.1 / EN 166Replace if scratchedPrevents solid particulate ingress and chemical micro-abrasions to the cornea[3].
Dermal (Hands) Nitrile gloves (min 0.11 mm thickness)EN 374 / ASTM D6978Every 2-4 hours or upon contaminationLipophilic sulfinamides can permeate latex; nitrile provides a robust non-polar barrier[4].
Dermal (Body) 100% Cotton lab coat, closed-toe shoesOSHA 29 CFR 1910.132Wash weeklyCotton resists static buildup, reducing the risk of dust ignition or electrostatic attraction.
Respiratory N95/FFP2 Particulate Respirator (if outside hood)NIOSH / EN 149Discard after single useFilters >95% of airborne crystalline dust (aerodynamic diameter <10 μm)[3].

Operational Plan: Step-by-Step Handling Protocol

This protocol utilizes a self-validating system, ensuring that safety measures are actively confirmed before and during the experimental procedure.

Phase 1: Pre-Operational Validation

  • Ventilation Verification: Confirm that the chemical fume hood is operational with a certified face velocity between 80–120 feet per minute (fpm). Do not proceed if the digital flow alarm is active or uncalibrated[5].

  • PPE Integrity Check: Perform a pneumatic inflation test on your nitrile gloves prior to donning. Trap air inside the glove and roll the cuff tightly to expose any micro-punctures.

Phase 2: Weighing and Transfer

  • Static Mitigation: 4-methyl-N-phenylbenzenesulfinamide is a dry powder prone to static accumulation. Use an anti-static ionizer bar in the hood or employ static-dissipative, PTFE-coated spatulas. This prevents the powder from aerosolizing or clinging unpredictably to surfaces.

  • Mass Transfer: Weigh the required mass into a tared, anti-static weigh boat. Keep the primary chemical container tightly closed immediately after extraction to minimize ambient moisture exposure and degradation[2].

  • Sealing: Transfer the solid directly into the reaction vessel and immediately seal it with a rubber septum to isolate the environment.

Phase 3: Post-Operational Decontamination

  • Solvent Wash: Because the compound is lipophilic and poorly soluble in water, wipe down the balance, spatulas, and hood surface with a lint-free wipe dampened with isopropanol (IPA) or ethanol.

  • Surfactant Wash: Follow the solvent wipe with a standard soap and water wash to break down any residual organic film.

Spill Response and Disposal Plan

If a spill occurs, immediate containment is required to prevent aerosolization and inhalation of the active dust[3].

Step-by-Step Spill Response:

  • Immediate Isolation: Halt all operations. If the spill occurs outside the fume hood, evacuate personnel from a 2-meter radius and allow suspended dust to settle.

  • Respiratory Escalation: Don a half-face respirator equipped with NIOSH-approved P100 particulate filters before re-approaching the spill zone[3].

  • Dust Suppression (Critical Step): Never dry-sweep organic sulfinamides. Dry sweeping aerosolizes the lipophilic powder, drastically increasing inhalation risk. Instead, lightly mist the spill with a 70% IPA/water solution or cover it with a damp universal absorbent binder to agglomerate the particles[5].

  • Mechanical Collection: Use a non-sparking polypropylene dustpan and brush to scoop the agglomerated matrix.

  • Waste Segregation: Transfer the collected waste into a high-density polyethylene (HDPE) hazardous waste container.

  • Disposal Labeling: Seal the container and label it strictly as "Hazardous Solid Waste: Sulfinamide Derivatives (Toxic/Irritant)" for collection by an approved environmental waste disposal facility[2].

Workflow Visualization

G A 1. Risk Assessment & PPE Donning B 2. Fume Hood Weighing & Transfer A->B PPE Verified C 3. Spill Detected During Operation? B->C Continuous Monitoring D 4A. Dust Suppression & Containment C->D Yes (Spill Protocol) E 4B. Standard Reaction Execution C->E No (Normal Ops) F 5. Waste Segregation (HDPE Containers) D->F Collect Agglomerated Waste E->F Collect Reaction Waste G 6. IPA Decontamination & PPE Doffing F->G Finalize Disposal

Operational workflow and spill response logic for sulfinamide handling.

References[1] Title: 6873-54-7 cas号6873-54-7分子式、结构式、MSDS、熔点、沸点. Source: Guidechem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5NQWNp4parU9RhsuRi0oIWwmToAPpfJoXT4qC42RCCncVQfD9LhBOm3VrWyxPzaqvChDhmIyFClvSi9uArPYti-CjyPLrxcoqdRQi8_JnS_DlMbLcMNXovNbQQ1sK7cADSoY4OxFCXas=[4] Title: (S)-(-)-2-Methyl-2-propanesulfinamide SDS. Source: Echemi. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp7bBDJYYLht_ZtVnim5akB3b_HorzvVfotn4YDtKfHDYCzNPN7fUHbocyHMHg_KtpdWMEKBKZBGucV602L4KTYtAr3jHUA3ZBNeCxyGhJI8z7xPquyIZHmfUtklVGpIlFMMQ-73deqsPIc0uk0xy4PneAmwotQJlSj1gF_w7mF3OCKWxOYg==[3] Title: 2-Methyl-N-(3-oxetanylidene)propane-2-sulfinamide SAFETY DATA SHEET. Source: Fisher Scientific. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA_Dd452Ha2LL_o0v7DzhHwjF_tiEXe3lF7ELES8y2MPLXXNzzENB3AJUmaihxD-jCsxKaKg7Bas9JW57_DBscDsWd4kIsqNrpp28SRxddO4fOwZWzar-ALP5I0WdPgAQuuAzFy8fKWj2YcPgh8c09DXiyNLBfFviJdjnOf35716yDPta7AQVVknJYO8IkhFJqUXtAwDmVi1LCkaIX83Bos-WE972hklnWz9yv-isGkj3-IfA8MDVLi-lJErk=[5] Title: Safety Data Sheet - ChemScene. Source: ChemScene. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqqYvD4hxGae416Xv5cHHodp8F4v1ye8ZnBFbSbvIhuTrexlBJx_-4-tIgrzj-gUkZ5bjNeZyPTlWnyU_BxMjWUnhcb7V6vwkozBQkmjQUNarD57SVJbzepF-X3hu3dFO-OiltFUC4zFcB7NtcE2iRA4sarcCANt9hlqyhJi72OxcSj7wqKgKfA-Skn6dL1tA=[2] Title: N-Cyano-N-phenyl-p-toluenesulfonamide - Safety Data Sheet. Source: AK Scientific. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWoejcO0nTmI_JjhoQAiBSLIV1ITcd8j6djgU6Q3Fioo-qm3y2A8SRbxZifg264nkUicvWSgR6mP3eoF75_h-ZITpydrwhvfBaCMbzw7gn4SqSSQmDrjeK_Ex_AUA=

Sources

© Copyright 2026 BenchChem. All Rights Reserved.